Product packaging for ETP-46321(Cat. No.:)

ETP-46321

Cat. No.: B612120
M. Wt: 473.6 g/mol
InChI Key: OHKDVDMWRKFZRB-UHFFFAOYSA-N
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Description

ETP-46321 is a potent and orally bioavailable PI3K α, δ inhibitor with potent biochemical and cellular activity and good pharmacokinetic properties (PK) after oral dosing. This compound PK/PD studies showed time dependent downregulation of AKT(Ser473) phosphorylation, which correlates with compound levels in tumor tissue and demonstrating to be efficacious in a GEMM mouse tumor model driven by a K-Ras(G12V) oncogenic mutation. Treatment with this compound resulted in significant tumor growth inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N9O3S B612120 ETP-46321

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDVDMWRKFZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ETP-46321: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3K) alpha (α) and delta (δ). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism. By dually targeting PI3Kα, which is often mutated and hyperactivated in solid tumors, and PI3Kδ, which is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies and immune regulation, this compound presents a compelling profile for anti-cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Dual Inhibition of PI3Kα and PI3Kδ

This compound exerts its anti-neoplastic effects by selectively inhibiting the catalytic activity of the p110α and p110δ subunits of PI3K. This inhibition is competitive with ATP and prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt.

The dual-specificity of this compound is a key feature of its mechanism.

  • PI3Kα Inhibition: The p110α isoform is a key mediator of growth factor signaling and is frequently activated in a wide range of solid tumors through mutations in the PIK3CA gene. By inhibiting PI3Kα, this compound directly targets a fundamental driver of tumor cell growth and survival in these cancers.

  • PI3Kδ Inhibition: The p110δ isoform is predominantly expressed in leukocytes and plays a critical role in the development, activation, and survival of B-cells. Its inhibition is a validated therapeutic strategy in B-cell malignancies. Furthermore, targeting PI3Kδ can modulate the tumor microenvironment by affecting immune cell function.

By inhibiting both isoforms, this compound has the potential for broad anti-cancer activity, addressing both tumor-intrinsic signaling and the supportive tumor microenvironment.

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4]

TargetAssay TypeValueReference
PI3Kα (p110α)Biochemical Kinase AssayKiapp = 2.3 nM[1][2][3][4]
PI3Kδ (p110δ)Biochemical Kinase AssayKiapp = 14.2 nM[1][2][3][4]
PI3Kβ (p110β)Biochemical Kinase AssayKiapp = 170 nM[3]
PI3Kγ (p110γ)Biochemical Kinase AssayKiapp = 179 nM[3]
Akt Phosphorylation (Ser473)Cellular Assay (U2OS cells)IC50 = 8.3 nM[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice [1]

ParameterValue
Clearance0.6 L/h/Kg
Oral Bioavailability90%

Table 3: In Vivo Efficacy of this compound [1]

Cancer ModelTreatmentOutcome
K-RasG12V-driven lung tumor mouse model50 mg/kg, p.o.Significant tumor growth inhibition

Signaling Pathway Analysis

The primary consequence of PI3Kα and PI3Kδ inhibition by this compound is the suppression of the Akt signaling cascade. The following diagram illustrates the key nodes of this pathway affected by the drug.

PI3K_Akt_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds and Activates PI3K PI3Kα / PI3Kδ RTK->PI3K Recruits and Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits (Nuclear Exclusion) Bad Bad Akt->Bad Inhibits S6K p70S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Proliferation Cell Proliferation S6K->Proliferation Promotes 4EBP1->Proliferation Inhibits GSK3b->Proliferation Inhibits Survival Cell Survival FOXO->Survival Promotes Apoptosis Bad->Survival Promotes Apoptosis ETP46321 This compound ETP46321->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Downstream of Akt, several key effector pathways are modulated:

  • mTORC1 Pathway: Akt activates mTORC1, a master regulator of cell growth and proliferation. Inhibition of Akt by this compound leads to decreased mTORC1 activity, resulting in the reduced phosphorylation of its downstream targets, p70S6K and 4E-BP1. This ultimately suppresses protein synthesis and cell cycle progression.

  • GSK3β Pathway: Akt phosphorylates and inactivates GSK3β, a kinase involved in various cellular processes, including cell cycle regulation. Inhibition of Akt leads to the activation of GSK3β, which can contribute to cell cycle arrest.

  • FOXO Transcription Factors: Akt phosphorylates and promotes the cytoplasmic sequestration of FOXO transcription factors, thereby inhibiting their pro-apoptotic and cell cycle arrest functions. By inhibiting Akt, this compound can lead to the nuclear translocation and activation of FOXO proteins, promoting the expression of genes involved in apoptosis and cell cycle inhibition.

  • Bcl-2 Family Proteins: Akt can phosphorylate and inactivate pro-apoptotic Bcl-2 family members like Bad. Inhibition of Akt can therefore promote apoptosis by relieving this inhibition.

Experimental Protocols

Detailed experimental protocols for the studies specifically conducted on this compound are not publicly available. However, the following sections describe standard and widely accepted methodologies for the key assays used to characterize PI3K inhibitors.

PI3K Biochemical Kinase Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Purified recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

  • PIP2 substrate.

  • ATP.

  • Biotinylated-PIP3 tracer.

  • Europium-labeled anti-GST antibody (or other tag-specific antibody).

  • Streptavidin-Allophycocyanin (SA-APC).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).

  • 384-well low-volume black plates.

  • TR-FRET plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection mix containing biotinylated-PIP3, Europium-labeled antibody, and SA-APC.

  • Incubate in the dark to allow for binding.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 620 nm. The signal is inversely proportional to the PI3K activity.

  • Determine the Kiapp values by fitting the data to a dose-response curve.

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis ETP_dilution Serial Dilution of This compound Dispense Dispense Reagents and This compound into Plate ETP_dilution->Dispense Reagent_prep Prepare Enzyme, Substrate, and ATP Solutions Reagent_prep->Dispense Incubate_kinase Incubate to Allow Kinase Reaction Dispense->Incubate_kinase Stop_reaction Stop Reaction with EDTA Incubate_kinase->Stop_reaction Add_detection Add TR-FRET Detection Reagents Stop_reaction->Add_detection Incubate_detection Incubate in Dark Add_detection->Incubate_detection Read_plate Read Plate on TR-FRET Reader Incubate_detection->Read_plate Calculate_ratio Calculate Emission Ratio Read_plate->Calculate_ratio Dose_response Generate Dose-Response Curve and Calculate Kiapp Calculate_ratio->Dose_response Xenograft_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Inject_cells Subcutaneous Injection of Cancer Cells Monitor_growth Monitor Tumor Growth Inject_cells->Monitor_growth Randomize Randomize Mice into Treatment Groups Monitor_growth->Randomize Administer_drug Daily Oral Administration of this compound or Vehicle Randomize->Administer_drug Measure_tumors Measure Tumor Volume and Body Weight Administer_drug->Measure_tumors Measure_tumors->Administer_drug Repeat Euthanize Euthanize Mice Measure_tumors->Euthanize Endpoint Reached Excise_tumors Excise and Analyze Tumors Euthanize->Excise_tumors

References

ETP-46321: A Technical Guide to its Inhibition of the PI3K Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This document details the molecule's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Class IA PI3Ks, with high potency against the p110α and p110δ catalytic subunits. By binding to the kinase domain of these enzymes, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT signaling cascade, a critical pathway for cell growth, proliferation, survival, and metabolism, underlies the therapeutic potential of this compound in oncology.

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This compound's dual-isoform targeting of PI3Kα and PI3Kδ may offer a broader therapeutic window and potentially overcome resistance mechanisms associated with single-isoform inhibitors.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT (Active) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation ETP46321 This compound ETP46321->PI3K Inhibition

Figure 1: Mechanism of this compound in the PI3K/AKT Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound
TargetParameterValue (nM)
PI3Kα (wild-type)Kiapp2.3[1][2]
PI3KδKiapp14.2[1][2]
PI3Kα (H1047R mutant)Kiapp2.33[1]
PI3Kα (E545K mutant)Kiapp1.77[1]
PI3Kα (E542K mutant)Kiapp1.89[1]
AKT Phosphorylation (U2OS cells)IC508.3[1]

This compound has been shown to be highly selective for PI3Kα and PI3Kδ, with no significant activity against mTOR and a panel of 288 other kinases[1].

Table 2: In Vivo Pharmacokinetic Profile of this compound in BALB/c Mice
ParameterValue
Clearance0.6 L/h/Kg[1]
Oral Bioavailability90%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are consistent with the procedures used to characterize this compound.

In Vitro PI3K Enzyme Inhibition Assay (Determination of Kiapp)

This protocol describes a common method for determining the apparent inhibition constant (Kiapp) of a compound against PI3K isoforms.

Objective: To quantify the inhibitory potency of this compound against purified PI3Kα and PI3Kδ enzymes.

Materials:

  • Purified recombinant human PI3Kα and PI3Kδ enzymes.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

  • This compound at various concentrations.

  • Reaction plates (e.g., 96-well or 384-well).

  • Scintillation counter or luminescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In the reaction plate, add the PI3K enzyme, the lipid substrate (PIP2), and the diluted this compound or vehicle control.

  • Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., containing EDTA).

  • Detect the amount of phosphorylated product (PIP3). For the radioactive method, this can be achieved by spotting the reaction mixture onto a TLC plate, separating the lipids, and quantifying the radioactive PIP3 spot using a phosphorimager. For non-radioactive methods, follow the manufacturer's protocol for the specific detection kit (e.g., measuring luminescence from the ADP-Glo™ assay).

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

  • Determine the Kiapp using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

PI3K_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Mix_Components Mix PI3K Enzyme, PIP2 Substrate, and This compound/Vehicle Prep_Inhibitor->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at Room Temp Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Product Detect PIP3 Product Terminate_Reaction->Detect_Product Data_Analysis Data Analysis: IC50 and Kiapp Calculation Detect_Product->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the In Vitro PI3K Enzyme Inhibition Assay.
Cellular AKT Phosphorylation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to measure the inhibition of AKT phosphorylation in a cellular context.

Objective: To determine the IC₅₀ of this compound for the inhibition of AKT phosphorylation at Serine 473 in U2OS cells.

Materials:

  • U2OS (human osteosarcoma) cell line.

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • Growth factor for stimulation (e.g., IGF-1 or serum).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed U2OS cells in multi-well plates and allow them to adhere overnight.

  • Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal AKT phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., IGF-1 at 100 ng/mL for 15 minutes) to induce AKT phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-AKT signal to the total AKT signal for each sample.

  • Plot the percentage of inhibition of AKT phosphorylation against the logarithm of the this compound concentration and determine the IC₅₀ value.

In Vivo Antitumor Efficacy Study

This protocol describes a general framework for evaluating the in vivo antitumor activity of this compound in a genetically engineered mouse model (GEMM) of lung cancer.

Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a K-RasG12V-driven lung tumor mouse model.

Animal Model:

  • Genetically engineered mice with a conditional K-RasG12V allele (e.g., LSL-KrasG12D).

  • Tumor initiation is typically achieved by intratracheal or intranasal administration of an adenovirus or lentivirus expressing Cre recombinase, which excises the "lox-stop-lox" cassette and allows for the expression of the oncogenic K-RasG12V.

Materials:

  • This compound formulated for oral administration.

  • Vehicle control.

  • Animal housing and monitoring equipment.

  • Calipers for tumor measurement (if tumors are subcutaneous) or imaging modality (e.g., micro-CT or PET) for orthotopic lung tumors.

Procedure:

  • Induce tumor formation in the K-RasG12V GEMM.

  • Monitor tumor development to a predetermined size using an appropriate imaging technique.

  • Randomize the tumor-bearing mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily, for a specified duration (e.g., three weeks)[1].

  • Monitor the health and body weight of the mice regularly.

  • Measure tumor volume at regular intervals throughout the study.

  • At the end of the study, euthanize the mice and collect tumor tissue for further analysis (e.g., pharmacodynamic markers like p-AKT levels).

  • Compare the tumor growth between the this compound-treated group and the vehicle-treated group to determine the extent of tumor growth inhibition.

InVivo_Study_Logic Tumor_Induction Induce K-RasG12V Lung Tumors in Mice Tumor_Growth Monitor Tumor Growth to Predetermined Size Tumor_Induction->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: This compound (50 mg/kg) or Vehicle Randomization->Treatment Monitoring Monitor Animal Health and Tumor Volume Treatment->Monitoring Endpoint Study Endpoint (e.g., 3 weeks) Monitoring->Endpoint Continuous Analysis Analyze Tumor Growth Inhibition and Pharmacodynamics Endpoint->Analysis

Figure 3: Logical Flow of the In Vivo Antitumor Efficacy Study.

Preclinical and Clinical Status

Based on publicly available information, this compound has demonstrated significant antitumor activity in preclinical models of cancer, particularly in a K-RasG12V driven lung tumor mouse model where it showed significant tumor growth inhibition[1][3]. Its favorable pharmacokinetic profile, including high oral bioavailability, supports its potential for clinical development[1]. As of the latest available information, there are no public records of this compound entering clinical trials. It is currently considered a preclinical compound for research use.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and PI3Kδ with a well-defined mechanism of action on the PI3K/AKT signaling pathway. Its strong in vitro potency against both wild-type and mutant forms of PI3Kα, coupled with significant in vivo efficacy and favorable pharmacokinetic properties, establishes it as a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar targeted therapies.

References

ETP-46321: A Technical Guide to a Dual PI3Kα/δ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the class IA phosphoinositide 3-kinases (PI3K) p110α (PI3Kα) and p110δ (PI3Kδ). This dual specificity allows this compound to modulate critical cellular processes, including cell growth, proliferation, survival, and immune responses. Preclinical studies have demonstrated its efficacy in cancer models by inhibiting the PI3K/AKT signaling pathway and in models of autoimmune disease by modulating T lymphocyte activation. This technical guide provides a comprehensive overview of the function of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed experimental protocols from key preclinical studies.

Core Function and Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the p110α and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. By attenuating the PI3K/AKT signaling cascade, this compound can induce apoptosis and inhibit proliferation in cancer cells that are dependent on this pathway. Furthermore, its inhibitory action on p110δ, which is highly expressed in leukocytes, allows for the modulation of immune cell function, including T lymphocyte activation, making it a potential therapeutic agent for inflammatory and autoimmune disorders.

Signaling Pathway

The primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway. Upon activation by growth factors or cytokines, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation. This compound, by inhibiting PI3Kα and PI3Kδ, effectively blocks this entire downstream cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α / p110δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ETP46321 This compound ETP46321->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Activates

Figure 1: PI3K/AKT Signaling Pathway Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Inhibitory Activity
TargetKiapp (nM)
PI3Kα (wild-type)2.3
PI3Kδ14.2
PI3Kα (E542K mutant)1.89
PI3Kα (E545K mutant)1.77
PI3Kα (H1047R mutant)2.33

Kiapp: Apparent inhibitor constant.

Table 2: Cellular Activity
Cell LineAssayIC50 (nM)
U2OSAKT Phosphorylation8.3

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Pharmacokinetics in BALB/c Mice
ParameterValue
Clearance0.6 L/h/Kg
Oral Bioavailability90%

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the inhibitory activity of this compound against PI3K isoforms.

Methodology:

  • Recombinant human PI3Kα and PI3Kδ enzymes were used.

  • The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, and 10 mM MgCl₂.

  • This compound was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

  • The reaction was initiated by the addition of a substrate mix containing 10 µM PIP2 and 10 µM ATP.

  • After a 60-minute incubation at room temperature, the reaction was stopped by the addition of EDTA.

  • The amount of ADP produced was quantified using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Kiapp values were calculated using the Morrison equation for tight-binding inhibitors.

Cellular AKT Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit PI3K signaling in a cellular context.

Methodology:

  • U2OS (human osteosarcoma) cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were serum-starved for 24 hours to reduce basal PI3K pathway activity.

  • Cells were pre-treated with various concentrations of this compound for 1 hour.

  • The PI3K pathway was stimulated with 10 µg/mL insulin for 10 minutes.

  • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry analysis was performed to quantify the ratio of phosphorylated AKT to total AKT.

  • IC₅₀ values were calculated by non-linear regression analysis.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis A Seed U2OS cells B Serum Starvation A->B C This compound Treatment B->C D Insulin Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot G->H I Antibody Incubation (p-AKT, Total AKT) H->I J Detection & Imaging I->J K Densitometry Analysis J->K

Figure 2: Western Blot Workflow for AKT Phosphorylation.
In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a genetically engineered mouse model of lung cancer.

Methodology:

  • A genetically engineered mouse model with a K-RasG12V-driven lung tumor was used.

  • Mice with established tumors were randomized into vehicle control and treatment groups.

  • This compound was administered orally at a dose of 50 mg/kg daily.

  • Tumor growth was monitored by positron emission tomography (PET) imaging.

  • At the end of the study, mice were euthanized, and tumors were excised and weighed.

  • Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between the treated and vehicle control groups.

T-Lymphocyte Activation Assay

Objective: To determine the effect of this compound on T cell activation in vitro.

Methodology:

  • CD4+ T lymphocytes were isolated from the spleens of mice.

  • T cells were stimulated in vitro with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying concentrations of this compound.

  • After 48-72 hours of culture, cell proliferation was assessed by [³H]-thymidine incorporation or CFSE dilution assay.

  • Supernatants were collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA.

  • Inhibition of T cell activation was determined by the reduction in proliferation and cytokine secretion in the presence of this compound.

Collagen-Induced Arthritis (CIA) Model

Objective: To assess the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.

Methodology:

  • Male DBA/1 mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • A booster immunization was given 21 days later.

  • Upon the onset of arthritis, mice were treated daily with this compound or vehicle control.

  • The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and inflammation.

  • At the end of the study, joint tissues were collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

  • The therapeutic efficacy of this compound was determined by its ability to reduce the clinical score and mitigate joint damage.

Conclusion

This compound is a potent dual inhibitor of PI3Kα and PI3Kδ with promising preclinical activity in both oncology and immunology. Its ability to be administered orally and its favorable pharmacokinetic profile make it an attractive candidate for further clinical development. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other dual PI3Kα/δ inhibitors.

An In-depth Technical Guide to the Downstream Signaling Effects of ETP-46321 on AKT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a primary focus on its impact on the protein kinase B (AKT) signaling pathway. The document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110α and p110δ catalytic subunits of PI3K. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound's dual inhibitory action on PI3Kα and PI3Kδ suggests its potential as a therapeutic agent in various oncological and immunological disorders.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3Kα and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably AKT. By reducing the levels of PIP3, this compound effectively blocks the activation of AKT and its subsequent downstream signaling.

Signaling Pathway

The canonical PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). The co-localization of AKT and PDK1 at the plasma membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1. For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), which is mediated by the mTORC2 complex. Once fully activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.

PI3K_AKT_Pathway cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K (α/δ) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT_mem AKT PIP3->AKT_mem Recruits PDK1->AKT_mem p-Thr308 AKT_cyto p-AKT (Thr308, Ser473) AKT_mem->AKT_cyto GSK3b GSK3β AKT_cyto->GSK3b Inhibits FOXO FOXO AKT_cyto->FOXO Inhibits mTORC1 mTORC1 AKT_cyto->mTORC1 Activates p_GSK3b p-GSK3β (Inactive) p_FOXO p-FOXO (Inactive) p70S6K p70S6K mTORC1->p70S6K Activates p_p70S6K p-p70S6K ETP_46321 This compound ETP_46321->PI3K Inhibits mTORC2 mTORC2 mTORC2->AKT_mem Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis start Seed U2OS Cells confluency Grow to 70-80% Confluency start->confluency starve Serum Starve confluency->starve treat Treat with this compound starve->treat lyse Lyse Cells treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (p-AKT, Total AKT, β-actin) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect densitometry Densitometry detect->densitometry normalize Normalize Bands densitometry->normalize ic50 Calculate IC50 normalize->ic50

References

ETP-46321: A Technical Guide on its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2][3] While direct studies exhaustively detailing the effects of this compound on apoptosis and cell cycle arrest are limited in publicly available literature, its mechanism of action as a PI3Kα/δ inhibitor provides a strong basis for understanding its role in these fundamental cellular processes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth.[4][5][6] Its hyperactivation is a common feature in many cancers, making it a key target for therapeutic intervention.[4][7] Inhibition of this pathway by compounds such as this compound is expected to induce both cytostatic and cytotoxic effects, including cell cycle arrest and apoptosis. This technical guide will provide an in-depth overview of the inferred role of this compound in apoptosis and cell cycle arrest, based on the known functions of its targets and the broader effects of PI3K pathway inhibition. It will also present available quantitative data, detailed experimental protocols for assessing these cellular processes, and visual representations of the relevant signaling pathways.

This compound: Mechanism of Action

This compound is a highly selective inhibitor of PI3Kα and PI3Kδ, with demonstrated potency in biochemical assays. The primary mechanism of action of this compound is the inhibition of the catalytic activity of these PI3K isoforms, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5]

Table 1: Quantitative Data for this compound

ParameterValueCell Line/ConditionsReference
Kiapp (PI3Kα) 2.3 nMBiochemical Assay[2]
Kiapp (PI3Kδ) 14.2 nMBiochemical Assay[2]
IC50 (Akt phosphorylation) 8.3 nMU2OS cells[2]

Role in Apoptosis

The PI3K/Akt pathway is a central mediator of cell survival signals, and its inhibition is a well-established strategy to induce apoptosis in cancer cells.[8] Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax, and inhibits the activity of the Forkhead box O (FOXO) family of transcription factors, which promote the expression of pro-apoptotic genes like Bim and Fas ligand. By inhibiting Akt activation, this compound is predicted to relieve this suppression of apoptotic machinery, thereby promoting programmed cell death.

While specific data on apoptosis induction by this compound is not extensively published, studies on other PI3K inhibitors demonstrate that their efficacy is often enhanced when used in combination with other therapeutic agents, leading to a significant increase in apoptotic cell death.[1][9]

Table 2: Representative Quantitative Data for Apoptosis Induction by PI3K Inhibition

PI3K InhibitorCell LineTreatmentApoptotic Cells (%)Reference
GDC0941 (Pan-PI3K)MDA-MB-4530.625 µM GDC0941 + PIM2 siRNASignificant increase vs. control[1]
IPI-145 (PI3Kδ/γ)B-ALL cell lines5 µMIncreased Annexin V staining[10]
LY294002 (Pan-PI3K)Renal Carcinoma Cells+ ABT-737Significant increase in PARP cleavage[8]
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method to quantify the percentage of apoptotic cells using flow cytometry.[11]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

Procedure:

  • Induce apoptosis in the desired cell line by treating with this compound at various concentrations and time points. Include an untreated control.

  • Harvest cells (both adherent and suspension) and wash once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

cluster_workflow Apoptosis Detection Workflow start Cell Treatment with This compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic Cells flow->results

Fig. 1: Experimental workflow for apoptosis detection.

Role in Cell Cycle Arrest

The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression, particularly through the G1/S phase transition.[12][13][14][15] Akt can phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1, leading to their degradation and allowing for the activation of CDK2/cyclin E complexes, which are essential for S phase entry.[16] Furthermore, the mTORC1 complex, downstream of Akt, promotes the synthesis of proteins required for cell growth and proliferation, including cyclin D1.

By inhibiting the PI3K/Akt/mTOR pathway, this compound is expected to induce cell cycle arrest, primarily at the G1/S checkpoint. This is supported by numerous studies showing that PI3K inhibitors cause an accumulation of cells in the G1 phase of the cell cycle.[10][12][17]

Table 3: Representative Quantitative Data for Cell Cycle Arrest by PI3K Inhibition

PI3K InhibitorCell LineTreatmentEffect on Cell CycleReference
ZSTK-474 (Pan-PI3K)B-ALL cell lines5 µM for 24hG0/G1 block[10]
LY294002 (Pan-PI3K)Ovarian Cancer Cells-Increased percentage of cells in G1[12]
PI-103 (Dual PI3K/mTOR)HCT1161 µM for 24hIncreased percentage of cells in G0/G1[17]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes a standard method for analyzing cell cycle distribution based on DNA content using PI staining and flow cytometry.[18]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, ice-cold

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

Procedure:

  • Treat cells with this compound at desired concentrations and for various durations.

  • Harvest approximately 1-2 x 106 cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Interpretation of Results: The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 phase: 2n DNA content

  • S phase: >2n and <4n DNA content

  • G2/M phase: 4n DNA content

  • Sub-G1 peak: Apoptotic cells with fragmented DNA

cluster_workflow Cell Cycle Analysis Workflow start Cell Treatment with This compound harvest Harvest and Fix Cells in Ethanol start->harvest stain Stain with Propidium Iodide (with RNase) harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Cell Cycle Distribution flow->results

Fig. 2: Experimental workflow for cell cycle analysis.

Signaling Pathways

The schematic below illustrates the central role of the PI3K/Akt/mTOR pathway in regulating apoptosis and cell cycle progression, and how this compound intervenes in this signaling cascade.

cluster_pathway This compound Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP This compound ETP->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad FOXO FOXO Akt->FOXO p21_p27 p21 / p27 Akt->p21_p27 Survival Cell Survival Akt->Survival CyclinD1 Cyclin D1 Synthesis mTORC1->CyclinD1 Apoptosis Apoptosis Bad->Apoptosis FOXO->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) p21_p27->CellCycleArrest Proliferation Cell Proliferation CyclinD1->Proliferation Survival->Apoptosis Proliferation->CellCycleArrest

References

ETP-46321: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ). The information is compiled from publicly available data and is intended to serve as a resource for researchers in the fields of oncology and drug development.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its deregulation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the PI3K pathway. It is an imidazo[1,2-a]pyrazine derivative that has demonstrated significant anti-tumor activity in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Potency of this compound

TargetAssay TypeKiapp (nM)Reference
PI3Kα (wild-type)Enzymatic Assay2.3[1][2][3]
PI3KδEnzymatic Assay14.2[1][2][3]
PI3Kα (H1047R mutant)Enzymatic Assay2.33[2][4]
PI3Kα (E545K mutant)Enzymatic Assay1.77[2][4]
PI3Kα (E542K mutant)Enzymatic Assay1.89[2][4]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointIC50 (nM)Reference
U2OSCellular AssayInhibition of AKT phosphorylation (p-AKT Ser473)8.3[2][4]

Table 3: In Vivo Pharmacokinetics of this compound in BALB/c Mice

ParameterValueUnitsReference
In Vivo Clearance0.6L/h/Kg[2]
Oral Bioavailability90%[2]

Table 4: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H27N9O3S[1]
Molecular Weight473.55[1]
CAS Number1252594-99-2[4]
Solubility≥ 33 mg/mL in DMSO[1]

Signaling Pathway and Experimental Workflows

PI3K/Akt Signaling Pathway

This compound targets the PI3Kα and PI3Kδ isoforms, which are key components of the PI3K/Akt signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K (p110α/δ) RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Thr308 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2->AKT Ser473

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a general workflow for the discovery and preclinical characterization of a kinase inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening LeadOpt Lead Optimization (SAR Studies) HTS->LeadOpt Synthesis Chemical Synthesis of this compound LeadOpt->Synthesis BiochemAssay Biochemical Assays (PI3Kα/δ Activity) Synthesis->BiochemAssay CellAssay Cell-Based Assays (p-AKT Inhibition) BiochemAssay->CellAssay Selectivity Selectivity Profiling (vs. other kinases) CellAssay->Selectivity PK Pharmacokinetics (in mice) Selectivity->PK Efficacy Efficacy Studies (Tumor Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: General experimental workflow for kinase inhibitor discovery and development.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully available in the public domain, this section provides representative methodologies for the key assays based on standard practices in the field.

Synthesis of this compound

The synthesis of this compound, an imidazo[1,2-a]pyrazine derivative, likely involves a multi-step synthetic route. A plausible general approach, based on the synthesis of similar heterocyclic compounds, is outlined below.

Note: This is a generalized synthetic scheme and may not reflect the exact process used for this compound.

  • Condensation: Reaction of an appropriate 2-aminopyrazine with an α-haloketone to form the imidazo[1,2-a]pyrazine core.

  • Functionalization: Introduction of the morpholine and piperazine moieties through nucleophilic substitution reactions.

  • Sulfonylation: Reaction of the piperazine nitrogen with methanesulfonyl chloride to yield the final product.

Purification at each step would likely be achieved using column chromatography, and the structure of the final compound confirmed by NMR and mass spectrometry.

PI3K Enzymatic Assay (Representative HTRF Protocol)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring PI3K activity.

  • Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from PIP2. The detection system typically involves a GST-tagged PH domain that binds to PIP3, a Europium cryptate-labeled anti-GST antibody, and an allophycocyanin (APC)-labeled biotinylated-PIP3 tracer. In the absence of PIP3 production, the tracer binds to the PH domain, bringing the Europium and APC into close proximity and generating a FRET signal. PIP3 produced by the enzyme competes with the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Recombinant PI3Kα or PI3Kδ enzyme is incubated with varying concentrations of this compound in an assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the PIP2 substrate.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents (GST-PH domain, Eu-anti-GST, and APC-biotin-PIP3) are added.

    • After incubation to allow for equilibration of the detection complex, the HTRF signal is read on a compatible plate reader.

    • The Kiapp values are calculated from the dose-response curves.

Cellular p-AKT (Ser473) Inhibition Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of AKT at serine 473.

  • Principle: A sandwich immunoassay format is used, often in a 96- or 384-well plate. Cells are lysed, and the lysate is incubated in wells coated with a capture antibody for total AKT. A detection antibody specific for the phosphorylated form of AKT (p-AKT Ser473), often labeled with a fluorophore or an enzyme for colorimetric or chemiluminescent detection, is then added. The resulting signal is proportional to the amount of phosphorylated AKT.

  • Procedure:

    • U2OS cells are seeded in microplates and cultured overnight.

    • The cells are then serum-starved to reduce basal levels of AKT phosphorylation.

    • Cells are pre-incubated with various concentrations of this compound.

    • The PI3K pathway is stimulated with a growth factor (e.g., IGF-1).

    • The cells are lysed, and the lysates are transferred to the assay plate.

    • The assay is performed according to the manufacturer's instructions for the specific p-AKT (Ser473) assay kit.

    • The signal is measured, and IC50 values are determined from the resulting dose-response curves.

In Vivo Tumor Growth Inhibition Study (Representative Model)

The efficacy of this compound in inhibiting tumor growth in vivo was evaluated in a lung tumor mouse model driven by a K-RasG12V oncogenic mutation.[2]

  • Model: Genetically engineered mouse models (GEMMs) that conditionally express the K-RasG12V oncogene in lung epithelial cells upon administration of an inducing agent (e.g., Cre recombinase delivered via a viral vector) are often used to faithfully recapitulate human lung adenocarcinoma.

  • Procedure:

    • Tumors are induced in the lungs of the K-RasG12V mice.

    • Tumor formation and burden are monitored using imaging techniques such as micro-CT or positron emission tomography (PET).[2]

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at a specified dose and schedule.

    • Tumor growth is monitored over time by imaging.

    • At the end of the study, tumors are excised, and further pharmacodynamic analyses (e.g., measuring p-AKT levels in tumor tissue) can be performed to confirm target engagement.

Conclusion

This compound is a potent, selective, and orally bioavailable dual inhibitor of PI3Kα and PI3Kδ. It has demonstrated robust activity in both biochemical and cellular assays, effectively inhibiting the PI3K/Akt signaling pathway. Furthermore, it has shown significant tumor growth inhibition in a relevant in vivo cancer model. The data summarized in this guide highlight the promising preclinical profile of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K pathway. Further investigation and clinical development would be required to establish its safety and efficacy in humans.

References

ETP-46321: A Technical Overview of its PI3K Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ETP-46321, a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinases (PI3Ks). The document details the compound's inhibitory activity against various PI3K isoforms, outlines the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: PI3K Isoform Selectivity

This compound has demonstrated significant potency and selectivity for specific isoforms within the PI3K family. The compound is a potent dual inhibitor of PI3Kα and PI3Kδ.[1] The following tables summarize the quantitative data regarding the inhibitory activity of this compound against wild-type and mutant PI3K isoforms, as well as its cellular activity.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type PI3K Isoforms

IsoformKiapp (nM)
p110α2.3
p110β170
p110δ14.2
p110γ179

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Inhibitory Activity of this compound against Mutant PI3Kα Isoforms

Mutant IsoformKiapp (nM)
PI3Kα-E545K1.77
PI3Kα-E542K1.89
PI3Kα-H1047R2.33

Data sourced from MedChemExpress.[1]

Table 3: Cellular Activity of this compound

Cell LineAssayIC50 (nM)
U2OSInhibition of AKT Ser473 phosphorylation8.3

Data sourced from MedChemExpress.[1]

Experimental Protocols

The determination of the inhibitory profile of this compound relies on robust in vitro kinase assays. While the specific protocols for this compound are not publicly detailed, a representative methodology based on established PI3K kinase assays is provided below. These assays typically measure the phosphorylation of a substrate by a specific PI3K isoform in the presence of varying concentrations of the inhibitor.

Representative In Vitro PI3K Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for measuring PI3K activity and its inhibition.

1. Reagents and Materials:

  • Purified, recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Adenosine triphosphate (ATP)

  • This compound or other test compounds

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA)

  • Stop solution (containing EDTA)

  • Detection reagents: Biotinylated PIP3, Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and streptavidin-APC (for HTRF assay)

  • 384-well opaque black plates

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Add a defined amount of the specific PI3K isoform to each well of the 384-well plate containing the diluted inhibitor.

  • Incubate the enzyme and inhibitor for a predetermined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.[2] The final concentration of ATP should be close to its Km value for the specific isoform.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[2]

  • Terminate the reaction by adding the stop solution.[2]

  • Add the detection reagents to each well. This includes a biotinylated PIP3 tracer, a Europium-labeled antibody, and streptavidin-APC.[2]

  • Incubate the plate in the dark for a specified duration (e.g., 2 hours) to allow for the binding of the detection reagents.[2]

  • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a suitable plate reader with excitation at 320 nm and dual emission detection at 615 nm (Europium) and 665 nm (APC).[2]

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • The percentage of inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls (0% inhibition with no inhibitor and 100% inhibition with no enzyme).[2]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of Class I PI3K isoforms in cell signaling, leading to the activation of AKT and downstream effectors that regulate cell survival, proliferation, and metabolism.[3]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates α, β, δ GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates β, γ PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse ETP46321 This compound ETP46321->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

This diagram outlines the typical workflow for assessing the selectivity profile of a PI3K inhibitor like this compound across different isoforms.

Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of this compound start->compound_prep assay_setup Set up Kinase Assay with Different PI3K Isoforms (α, β, δ, γ) compound_prep->assay_setup incubation Incubate Enzyme with Inhibitor assay_setup->incubation reaction Initiate Kinase Reaction (add Substrate + ATP) incubation->reaction termination Terminate Reaction reaction->termination detection Add Detection Reagents (TR-FRET) termination->detection measurement Measure Signal detection->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Kiapp measurement->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: A generalized workflow for determining the PI3K isoform selectivity of an inhibitor.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of ETP-46321

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the α and δ isoforms of phosphoinositide 3-kinase (PI3K). Its high selectivity and favorable pharmacokinetic profile have made it a subject of interest in preclinical cancer research. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₇N₉O₃S.[1] A thorough understanding of its structure is fundamental to appreciating its biological activity.

PropertyValueReference
IUPAC Name 5-(2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine[1]
CAS Number 1252594-99-2[2]
Molecular Formula C₂₀H₂₇N₉O₃S[1]
Molecular Weight 473.55 g/mol [2]
SMILES NC1=NC=C(C2=CN3C(C(N4CCOCC4)=N2)=NC(CN5CCN(S(=O)(C)=O)CC5)=C3)C=N1[3]
Appearance Solid[2]

Mechanism of Action

This compound functions as a potent inhibitor of the class I PI3K isoforms α and δ.[2] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.

This compound exerts its effect by competing with ATP for the binding site in the kinase domain of the p110α and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent dephosphorylation of Akt and its downstream targets ultimately leads to the inhibition of tumor cell growth and survival.[1][2]

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α / p110δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP ETP46321 This compound ETP46321->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Quantitative Biological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition
TargetKᵢ app (nM)Reference
PI3Kα (p110α) 2.3[2]
PI3Kδ (p110δ) 14.2[2]
PI3Kα-H1047R mutant 2.33[2]
PI3Kα-E545K mutant 1.77[2]
PI3Kα-E542K mutant 1.89[2]
Table 2: Cellular Activity
AssayCell LineIC₅₀ (nM)Reference
AKT Phosphorylation Inhibition U2OS8.3[2]
Table 3: In Vivo Pharmacokinetics in BALB/c Mice
ParameterValueReference
Oral Bioavailability 90%[2]
In Vivo Clearance 0.6 L/h/Kg[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key experiments cited in the characterization of this compound.

In Vitro PI3K Enzyme Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of inhibitors against PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3Kα and PI3Kδ enzymes

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

    • ATP

    • PIP2 substrate

    • This compound (or other test compounds)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • Add the diluted compound or DMSO (vehicle control) to the assay plate.

    • Add the PI3K enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the Kᵢ app value by fitting the data to a suitable dose-response curve.

Cellular AKT Phosphorylation Assay (Western Blot)

This protocol outlines the procedure for assessing the inhibitory effect of this compound on AKT phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Culture U2OS cells in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

    • Calculate the IC₅₀ value by plotting the normalized phospho-Akt levels against the concentration of this compound.

Experimental Workflow: Cellular AKT Phosphorylation Assay

Western_Blot_Workflow Start Start: U2OS Cell Culture SerumStarve Serum Starvation Start->SerumStarve Treatment Treat with this compound SerumStarve->Treatment Stimulation Growth Factor Stimulation (e.g., IGF-1) Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis SDSPAGE SDS-PAGE & Protein Transfer Lysis->SDSPAGE Blocking Blocking SDSPAGE->Blocking PrimaryAb Primary Antibody Incubation (p-Akt, Total Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection & Imaging SecondaryAb->Detection Analysis Data Analysis & IC50 Determination Detection->Analysis

Caption: A generalized workflow for determining the IC₅₀ of this compound on AKT phosphorylation.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in a lung tumor mouse model driven by a K-RasG12V oncogenic mutation.[1][2] Daily oral administration of this compound at 50 mg/kg for three weeks resulted in significant tumor growth inhibition.[2] Furthermore, positron emission tomography (PET) imaging indicated a reduction in the metabolic activity of the tumors.[2]

In Vivo Mouse Model Protocol (General)

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a xenograft or genetically engineered mouse model.

  • Animal Model:

    • Utilize an appropriate mouse model, such as BALB/c mice bearing lung tumor xenografts or a genetically engineered model with a K-RasG12V mutation.

  • Compound Formulation and Dosing:

    • Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Determine the appropriate dose based on pharmacokinetic and tolerability studies. A dose of 50 mg/kg has been previously reported.[2]

  • Study Design:

    • Randomize tumor-bearing mice into treatment and vehicle control groups.

    • Administer this compound or vehicle orally, once daily, for a specified duration (e.g., 21 days).

  • Efficacy Endpoints:

    • Measure tumor volumes periodically using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt) and histopathological examination.

  • Data Analysis:

    • Calculate the tumor growth inhibition for the this compound treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of PI3Kα and PI3Kδ with promising preclinical antitumor activity. Its favorable oral bioavailability and pharmacokinetic properties further enhance its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of PI3K pathway inhibition. Further investigation into the efficacy of this compound in various cancer models and in combination with other therapeutic agents is warranted.

References

Preliminary Efficacy of ETP-46321: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary efficacy data available for ETP-46321, a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The information presented is collated from publicly available preclinical data.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against PI3Kα and PI3Kδ in biochemical assays. Furthermore, its efficacy has been confirmed in cellular models through the inhibition of the downstream effector protein kinase B (AKT).

Biochemical Potency

The inhibitory activity of this compound against PI3K isoforms was determined using kinase assays. The apparent inhibition constants (Kiapp) are summarized in the table below.

TargetKiapp (nM)
PI3Kα (wild-type)2.3[1]
PI3Kα (H1047R mutant)2.33[1]
PI3Kα (E545K mutant)1.77[1]
PI3Kα (E542K mutant)1.89[1]
PI3Kδ14.2[1]
Cellular Potency

The cellular activity of this compound was assessed by measuring the inhibition of AKT phosphorylation in the U2OS human osteosarcoma cell line.

Cell LineEndpointIC50 (nM)
U2OSInhibition of AKT phosphorylation8.3[1]

In Vivo Efficacy

Preliminary in vivo studies have been conducted to evaluate the anti-tumor activity of this compound in a relevant animal model.

Lung Tumor Mouse Model

This compound was evaluated in a lung tumor mouse model driven by the K-RasG12V oncogenic mutation. The study reported significant tumor growth inhibition and a reduction in tumor metabolic activity as measured by positron emission tomography (PET).[1][2]

Specific quantitative data on the percentage of tumor growth inhibition and the dosing regimen were not available in the reviewed literature.

Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have indicated that this compound possesses favorable properties for oral administration.

SpeciesParameterValue
BALB/c MouseIn vivo Clearance0.6 L/h/Kg[1][2]
BALB/c MouseOral Bioavailability90%[1][2]

Experimental Protocols

The following are generalized experimental protocols representative of the methodologies typically employed in preclinical oncology research. The specific, detailed protocols for the this compound studies were not available in the publicly accessible literature.

PI3K Enzyme Inhibition Assay (Illustrative Protocol)

Biochemical potency against PI3K isoforms is commonly determined using a kinase assay, such as an ADP-Glo™ Kinase Assay.

  • Reaction Setup : The kinase reaction is performed in a buffer containing the PI3K enzyme, the substrate (e.g., PIP2), and ATP.

  • Inhibitor Addition : this compound is added at various concentrations.

  • Incubation : The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

  • ATP Detection : An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescent signal, which is proportional to the ADP generated and thus the kinase activity, is measured. The IC50 or Kiapp values are calculated from the dose-response curve.

Cellular AKT Phosphorylation Assay (Illustrative Protocol)

The inhibition of PI3K signaling in a cellular context is often assessed by measuring the phosphorylation of downstream targets like AKT.

  • Cell Culture : U2OS cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment : Cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis : The cells are lysed to extract cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined.

  • Immunoassay : An immunoassay, such as a sandwich ELISA or Western blot, is performed using antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.

  • Data Analysis : The signal from the phosphorylated AKT is normalized to the total AKT signal. The IC50 value is determined by plotting the normalized signal against the inhibitor concentration.

In Vivo Tumor Xenograft Study (Illustrative Protocol)

The anti-tumor efficacy of a compound is evaluated in vivo using animal models, such as immunodeficient mice bearing human tumor xenografts.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation : Human cancer cells (e.g., a lung cancer cell line with a K-Ras mutation) are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a predetermined dose and schedule.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint : The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream mTORC2->AKT phosphorylates Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (PI3K Kinase Assay) cellular Cellular Assays (AKT Phosphorylation) biochemical->cellular pk Pharmacokinetics (Mice) cellular->pk efficacy Efficacy Studies (Tumor Xenograft Model) pk->efficacy

References

Methodological & Application

ETP-46321: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with high selectivity. It has demonstrated significant activity in cellular assays, particularly in the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its biological activity.

Mechanism of Action

This compound exerts its inhibitory effect on the PI3K pathway. PI3K, upon activation by upstream signals such as growth factors, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. By inhibiting PI3Kα and PI3Kδ, this compound effectively blocks the production of PIP3, leading to a downstream reduction in AKT phosphorylation and activation.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound.

Target/AssayCell LineIC50 / KiappReference
PI3Kα (p110α)-Kiapp: 2.3 nM[1]
PI3Kδ (p110δ)-Kiapp: 14.2 nM[1]
AKT Phosphorylation (Ser473)U2OSIC50: 8.3 nM[1]
PI3Kα-H1047R mutant-Kiapp: 2.33 nM[1]
PI3Kα-E545K mutant-Kiapp: 1.77 nM[1]
PI3Kα-E542K mutant-Kiapp: 1.89 nM[1]

Experimental Protocols

Western Blot Analysis of AKT Phosphorylation

This protocol describes the treatment of cells with this compound and subsequent analysis of AKT phosphorylation at Serine 473 (p-AKT Ser473) by Western blot. The human osteosarcoma cell line U2OS is used as an example.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • U2OS cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. A suggested concentration range is 0.1 nM to 1 µM (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a predetermined time, for example, 2 to 4 hours, at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.

    • The following day, wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To control for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This protocol provides a method to assess the effect of this compound on cell viability or proliferation using either a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay. The multiple myeloma cell line OPM2 is provided as an example.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • OPM2 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed OPM2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM (e.g., 0.001, 0.01, 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Add 100 µL of the diluted compound solutions to the respective wells, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Assay Procedure:

    For MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    For CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruitment & Activation ETP_46321 This compound ETP_46321->PI3K Inhibition p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Downstream_Effectors Downstream Effectors p_AKT->Downstream_Effectors Cell_Cycle Cell Cycle Progression Downstream_Effectors->Cell_Cycle Survival Cell Survival Downstream_Effectors->Survival Proliferation Proliferation Downstream_Effectors->Proliferation

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Seed_Cells Seed U2OS Cells Treat_Cells Treat with this compound (0.1 nM - 1 µM) Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (p-AKT Ser473) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Caption: Workflow for Western blot analysis of p-AKT (Ser473).

Cell_Viability_Workflow cluster_assay Assay Readout Seed_Cells Seed OPM2 Cells in 96-well Plate Add_Compound Add this compound (1 nM - 10 µM) Seed_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate MTT_Assay MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance Incubate->MTT_Assay CTG_Assay CellTiter-Glo® Assay: Add Reagent, Incubate, Read Luminescence Incubate->CTG_Assay Analyze_Data Data Analysis: Calculate % Viability, Generate Dose-Response Curve, Determine IC50 MTT_Assay->Analyze_Data CTG_Assay->Analyze_Data

Caption: Workflow for cell viability/proliferation assays.

References

Application Notes and Protocols for Generating a Dose-Response Curve for ETP-46321

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with reported Kiapp values of 2.3 nM and 14.2 nM, respectively.[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[5] As such, inhibitors of this pathway, like this compound, are of significant interest in oncology research.

These application notes provide detailed protocols for generating a dose-response curve for this compound in a cell-based assay. The primary methods described are the assessment of downstream pathway inhibition (phosphorylation of Akt) and the evaluation of cellular proliferation.

Signaling Pathway

This compound targets PI3Kα and PI3Kδ, key enzymes in the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3K by this compound is expected to decrease the levels of phosphorylated Akt (p-Akt).

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K (α, δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP ETP46321 This compound ETP46321->PI3K Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt mTORC2 Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary protocols are presented for generating a dose-response curve for this compound: a Western blot-based analysis of Akt phosphorylation and a cell viability assay.

Protocol 1: Inhibition of Akt Phosphorylation in a Cancer Cell Line

This protocol details the measurement of phosphorylated Akt (p-Akt) levels in a selected cancer cell line (e.g., U2OS) following treatment with this compound. The IC50 value, the concentration of an inhibitor where the response is reduced by half, can be determined from this data. This compound has been shown to inhibit the phosphorylation of AKT in the U2OS cell line with an IC50 of 8.3 nM.[1]

Materials:

  • This compound

  • U2OS osteosarcoma cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • DMSO (for dissolving this compound)

Experimental Workflow:

workflow_pAkt start Start seed Seed U2OS cells in 6-well plates start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 2-4 hours treat->incubate2 lyse Lyse cells and quantify protein incubate2->lyse sds SDS-PAGE and Western Blot lyse->sds probe Probe with anti-p-Akt and anti-total Akt antibodies sds->probe detect Detect with ECL and image probe->detect analyze Densitometry analysis and plot dose-response curve detect->analyze end End analyze->end

Figure 2: Workflow for determining the IC50 of this compound on Akt phosphorylation.

Procedure:

  • Cell Seeding: Seed U2OS cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Overnight Incubation: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal for each concentration.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of p-Akt inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

This compound Conc. (nM)p-Akt/Total Akt Ratio (Normalized)% Inhibition
0 (Vehicle)1.000
0.1......
1......
10......
100......
1000......
10000......
Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of this compound on the viability or proliferation of a cancer cell line over a longer incubation period (e.g., 72 hours). This allows for the determination of the GI50 (concentration for 50% of maximal inhibition of proliferation) or IC50 (concentration for 50% inhibition of viability).

Materials:

  • This compound

  • Selected cancer cell line (e.g., a line with a known PI3K pathway dependency)

  • Complete cell culture medium

  • 96-well clear or opaque-walled plates (depending on the assay)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

  • Multichannel pipette

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

  • DMSO

Experimental Workflow:

workflow_viability start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate overnight seed->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 read Read plate (luminescence, absorbance, or fluorescence) incubate3->read analyze Normalize data and plot dose-response curve read->analyze end End analyze->end

Figure 3: Workflow for generating a dose-response curve using a cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density.

  • Overnight Incubation: Allow cells to attach overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium.

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells in the 96-well plate, resulting in the final desired concentrations. Include vehicle control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition: Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Subtract the average background signal (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or GI50.

Data Presentation:

This compound Conc. (µM)Raw Signal (Luminescence/Absorbance/Fluorescence)% Viability
0 (Vehicle)...100
0.01......
0.1......
1......
10......
100......

Data Interpretation

The dose-response curve will typically be sigmoidal. Key parameters to extract from the curve include:

  • IC50/EC50/GI50: The concentration of this compound that produces a 50% response. This is a measure of the compound's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response relationship, while values greater or less than 1 can provide insights into cooperativity.

  • Emax: The maximum effect of the compound.

These parameters are crucial for comparing the potency and efficacy of this compound with other compounds and for guiding further in vivo studies.[6][7]

Conclusion

The protocols outlined provide a robust framework for characterizing the cellular activity of this compound. By assessing both the direct impact on its signaling pathway and the resulting effect on cell viability, researchers can generate comprehensive dose-response data to advance the understanding and development of this PI3K inhibitor.

References

Application Notes and Protocols for ETP-46321 Administration and Dosing in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ). The information compiled is based on preclinical data and is intended to guide researchers in designing and executing in vivo experiments for oncology research.

Overview of this compound

This compound is a selective inhibitor of PI3Kα and PI3Kδ, key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased tumor cell proliferation, survival, and growth. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse models.[1]

Quantitative Data Summary

In Vivo Efficacy and Dosing
ParameterValueAnimal ModelTumor TypeReference
Dose 50 mg/kgBALB/C MiceK-RasG12V Driven Lung Tumor[1]
Administration Route Oral (p.o.), dailyBALB/C MiceK-RasG12V Driven Lung Tumor[1]
Treatment Duration 3 weeksBALB/C MiceK-RasG12V Driven Lung Tumor[1]
Reported Outcome Significant tumor growth inhibitionBALB/C MiceK-RasG12V Driven Lung Tumor[1]
Pharmacokinetic Profile in Mice
ParameterValueSpeciesReference
Oral Bioavailability 90%Mouse[2]
In Vivo Clearance 0.6 L/h/KgMouse[2]

Experimental Protocols

Formulation of this compound for Oral Administration

A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent. While the specific vehicle for this compound has not been detailed in the primary literature, a common approach for oral gavage of kinase inhibitors in preclinical mouse studies involves suspension in a vehicle such as 0.5% methylcellulose or a similar aqueous-based medium.

Protocol for Preparation of this compound Suspension (10 mg/mL for a 50 mg/kg dose in a 20g mouse):

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

    • Sterile microcentrifuge tubes

    • Sonicator

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the number of animals and the dosing schedule. For a 50 mg/kg dose in a 20g mouse, each mouse will receive 1 mg of this compound in a volume of 100 µL (assuming a 10 mg/mL suspension).

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.

    • Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

    • Store the suspension at 4°C for the duration of the study. Vortex the suspension thoroughly before each administration to ensure uniform dosing.

In Vivo Xenograft Tumor Model and this compound Administration

This protocol outlines the establishment of a subcutaneous xenograft tumor model and the subsequent oral administration of this compound.

Materials:

  • Female immunodeficient mice (e.g., NOD-SCID or similar), 6-8 weeks old

  • Cancer cell line of interest (e.g., K-Ras mutated lung cancer cells)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (27G for injection, 20-22G for oral gavage)

  • Calipers for tumor measurement

  • This compound suspension (prepared as described in section 3.1)

  • Animal balance

Procedure:

  • Cell Preparation and Tumor Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

  • This compound Administration:

    • On the first day of treatment, weigh each mouse to determine the exact volume of this compound suspension to administer.

    • Administer the calculated volume of the 50 mg/kg this compound suspension or vehicle control orally via gavage once daily.

    • Continue daily administration for the duration of the study (e.g., 21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to ETP46321 This compound ETP46321->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Workflow

InVivo_Workflow Start Start: Tumor Cell Culture & Preparation Implantation Subcutaneous Implantation of Tumor Cells into Mice Start->Implantation Monitoring Tumor Growth Monitoring (Calipers) Implantation->Monitoring Randomization Randomization of Mice into Treatment Groups Monitoring->Randomization Treatment Daily Oral Administration: - Vehicle Control - this compound (50 mg/kg) Randomization->Treatment Evaluation Continued Monitoring of Tumor Volume & Body Weight Treatment->Evaluation Endpoint End of Study: Tumor Excision & Analysis Evaluation->Endpoint

Caption: A typical experimental workflow for an in vivo oncology study.

References

Application Notes and Protocols: Immunoprecipitation Kinase Assay with ETP-46321

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K), with high selectivity for the p110α and p110δ isoforms.[1][2][3][4][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its deregulation is implicated in a wide variety of human cancers, making it a key target for cancer therapeutics.[2] this compound has demonstrated significant tumor growth inhibition in preclinical models.[2][3]

These application notes provide a detailed protocol for an immunoprecipitation (IP) kinase assay to measure the inhibitory activity of this compound on PI3Kα. This assay is a powerful tool for researchers studying the PI3K pathway and for professionals in drug development characterizing the potency and selectivity of PI3K inhibitors.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against various PI3K isoforms. Data is compiled from biochemical assays.

Target IsoformApparent Kᵢ (nM)IC₅₀ (nM)Notes
p110α (PI3Kα) 2.3 -Wild Type
PI3Kα-E542K1.89-Mutant
PI3Kα-E545K1.77-Mutant
PI3Kα-H1047R2.33-Mutant
p110δ (PI3Kδ) 14.2 -
p110β (PI3Kβ)170-
p110γ (PI3Kγ)179-
Akt Phosphorylation-8.3In U2OS cells

Data sourced from MedChemExpress and Cayman Chemical.[1][4][6]

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, which is inhibited by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes ETP46321 This compound ETP46321->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental Protocols

Immunoprecipitation Kinase Assay for PI3Kα

This protocol describes the immunoprecipitation of PI3Kα from cell lysates followed by an in vitro kinase assay to evaluate the inhibitory effect of this compound.

Materials:

  • Cell Lines: U2OS or other cancer cell lines with active PI3K signaling.

  • Antibodies:

    • Anti-PI3Kα (p110α) antibody for immunoprecipitation (e.g., from Cell Signaling Technology or Abcam).

    • Rabbit anti-mouse IgG (if using a mouse monoclonal primary antibody).

  • Beads: Protein A or Protein G agarose/sepharose beads.

  • Reagents:

    • This compound (dissolved in DMSO).

    • Lysis Buffer (1% Triton X-100, 150mM NaCl, 10mM Tris pH 7.4, 1mM EDTA, 1mM EGTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors just before use).

    • Kinase Assay Buffer (25mM HEPES pH 7.4, 10mM MgCl₂, 1mM DTT).

    • Wash Buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% NP-40).

    • ATP (radiolabeled [γ-³²P]ATP and non-radiolabeled ATP).

    • PI3K Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP₂).

    • 5X SDS-PAGE Sample Buffer.

  • Equipment:

    • Microcentrifuge, 4°C.

    • End-over-end rotator, 4°C.

    • Incubator, 30°C.

    • Scintillation counter or phosphorimager.

    • SDS-PAGE equipment.

Workflow Diagram:

IP_Kinase_Assay_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_assay Kinase Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., U2OS) CellLysis 2. Cell Lysis CellCulture->CellLysis LysateClear 3. Clarify Lysate CellLysis->LysateClear Immunoprecipitate 4. Immunoprecipitate PI3Kα LysateClear->Immunoprecipitate BeadBinding 5. Capture with Protein A/G Beads Immunoprecipitate->BeadBinding WashBeads 6. Wash Beads BeadBinding->WashBeads InhibitorInc 7. Pre-incubate with This compound WashBeads->InhibitorInc KinaseReaction 8. Initiate Reaction (Substrate + [γ-³²P]ATP) InhibitorInc->KinaseReaction StopReaction 9. Stop Reaction KinaseReaction->StopReaction SDSPAGE 10. SDS-PAGE & Autoradiography StopReaction->SDSPAGE Quantify 11. Quantify Phosphorylation SDSPAGE->Quantify

Caption: Workflow for the immunoprecipitation (IP) kinase assay.

Step-by-Step Protocol:

  • Preparation of Cell Lysate:

    • Culture U2OS cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding 1 mL of ice-cold Lysis Buffer per 10 cm dish and agitating for 30 minutes at 4°C.[7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifuging at 16,000 x g for 30 minutes at 4°C. Collect the supernatant.[7]

  • Immunoprecipitation of PI3Kα:

    • Incubate the cell lysate (0.5-1.0 mg of total protein) with 2-5 µg of anti-PI3Kα antibody for 1-2 hours at 4°C with end-over-end rotation.[7]

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads and continue to incubate for another hour at 4°C.[8]

    • Collect the immunocomplexes by brief centrifugation (e.g., 2,000 rpm for 2 minutes).

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

    • After the final wash, wash the beads once with 1x Kinase Assay Buffer.[8]

  • Kinase Assay:

    • Resuspend the washed beads in Kinase Assay Buffer.

    • Aliquot the bead slurry into separate tubes for different concentrations of this compound and a vehicle control (DMSO).

    • Add this compound (or DMSO) to the respective tubes and pre-incubate for 15 minutes at room temperature.

    • Prepare the reaction mix: For each reaction, combine Kinase Assay Buffer, 10 µM ATP, 1-5 µCi of [γ-³²P]ATP, and the lipid substrate (e.g., 20 µg of PI).

    • Initiate the kinase reaction by adding the reaction mix to the beads.

    • Incubate for 20-30 minutes at 30°C with gentle agitation.[9]

    • Stop the reaction by adding 5X SDS-PAGE Sample Buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the reaction products via thin-layer chromatography (TLC) for lipid substrates or SDS-PAGE for protein substrates.

    • Expose the gel or TLC plate to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated substrate.

    • Quantify the band or spot intensity using appropriate software.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC₅₀ value.

Conclusion

This document provides the necessary information and a detailed protocol for utilizing an immunoprecipitation kinase assay to study the effects of this compound on PI3Kα activity. The provided data and diagrams offer a comprehensive overview for researchers investigating PI3K signaling and for professionals in the field of drug discovery and development. The protocol can be adapted for other PI3K isoforms by using the appropriate specific antibodies.

References

Application Notes and Protocols for ETP-46321 in T-Cell Activation and Differentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of Class IA phosphoinositide 3-kinase (PI3K). These isoforms play critical, albeit partially overlapping, roles in the signaling pathways that govern T-cell activation, differentiation, and function. The p110δ isoform is predominantly expressed in hematopoietic cells and is a key regulator of T-cell receptor (TCR) and co-stimulatory signaling. The ubiquitously expressed p110α isoform also contributes to these processes. The dual inhibition of both p110α and p110δ by this compound provides a valuable tool to investigate the combined role of these isoforms in T-cell biology and to explore its therapeutic potential in T-cell-mediated inflammatory and autoimmune diseases.

These application notes provide a summary of the effects of this compound on T-cell activation and differentiation, along with detailed protocols for relevant in vitro assays.

Data Presentation

The following tables summarize the inhibitory effects of this compound on T-cell activation and differentiation markers. The data is compiled from studies comparing this compound with selective inhibitors of p110α (A66) and p110δ (IC87114).

Disclaimer: The quantitative data presented in these tables is illustrative and based on the trends described in published literature. For precise IC50 values and dose-response curves, users should refer to the primary research article: Aragoneses-Fenoll L, et al. Biochem Pharmacol. 2016 Apr 15;106:56-69.

Table 1: Inhibition of Cytokine Secretion from Naive CD4+ T-Cells Stimulated with anti-CD3/anti-CD28

CytokineThis compound (p110α/δ)A66 (p110α)IC87114 (p110δ)
IL-2Strong InhibitionModerate InhibitionStrong Inhibition
IFN-γStrong InhibitionModerate InhibitionStrong Inhibition
IL-10Strong InhibitionModerate InhibitionStrong Inhibition

Table 2: Inhibition of Cytokine Secretion from Activated CD4+ T-Cells Re-stimulated with anti-CD3/anti-ICOS

CytokineThis compound (p110α/δ)A66 (p110α)IC87114 (p110δ)
IL-2Strong InhibitionModerate InhibitionStrong Inhibition
IL-4Strong InhibitionModerate InhibitionStrong Inhibition
IFN-γStrong InhibitionModerate InhibitionStrong Inhibition
IL-17AStrong InhibitionModerate InhibitionStrong Inhibition

Table 3: Inhibition of Differentiated T-Helper Cell Cytokine Secretion

T-Helper SubsetCytokineThis compound (p110α/δ)
TfhIL-21Strong Inhibition
Th17IL-21Strong Inhibition

Table 4: Inhibition of T-Cell Activation Markers and Signaling Pathways

Marker/PathwayEffect of this compound
T-bet ExpressionInhibition
NFAT ActivationInhibition
Akt PhosphorylationInhibition
Erk PhosphorylationInhibition

Mandatory Visualizations

PI3K_Signaling_in_T_Cell_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR p85 p85 TCR->p85 activates PLCg PLCγ TCR->PLCg CD28 CD28 CD28->p85 activates p110ad p110α/δ p85->p110ad associates PIP2 PIP2 p110ad->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 ETP46321 This compound ETP46321->p110ad inhibits Akt Akt NFkB NF-κB Akt->NFkB activates PDK1->Akt activates mTORC2->Akt activates Gene Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Gene NFAT NFAT NFAT->Gene AP1 AP-1 AP1->Gene Erk Erk Erk->AP1 activates Ras Ras Ras->Erk activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 DAG->Ras Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin Calcineurin->NFAT dephosphorylates (activates) experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis isolate_cells Isolate Naive CD4+ T-cells (from spleen or PBMCs) add_cells Plate T-cells isolate_cells->add_cells plate_coating Coat plates with anti-CD3/anti-CD28 plate_coating->add_cells add_inhibitors Add this compound, A66, IC87114, or DMSO (vehicle control) add_cells->add_inhibitors incubate Incubate for 48-72 hours add_inhibitors->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells flow_cytometry Flow Cytometry for T-bet, NFAT incubate->flow_cytometry elisa Cytokine Measurement (ELISA) collect_supernatant->elisa western_blot Western Blot for p-Akt, p-Erk lyse_cells->western_blot

Application Notes and Protocols for ETP-46321 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1] The PI3K signaling pathway plays a crucial role in the activation, proliferation, and survival of immune cells, particularly T and B lymphocytes. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases. By targeting both PI3Kα and PI3Kδ, this compound offers a promising therapeutic strategy to modulate the immune response and ameliorate autoimmune-mediated inflammation.

These application notes provide a comprehensive overview of the use of this compound in autoimmune disease research, with a focus on preclinical models of rheumatoid arthritis. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the PI3K/Akt signaling pathway. In T lymphocytes, the activation of the T cell receptor (TCR) and co-stimulatory molecules like CD28 leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, promotes cell survival, proliferation, and the production of pro-inflammatory cytokines. This compound, by inhibiting PI3Kα and PI3Kδ, blocks the production of PIP3, thereby suppressing downstream Akt signaling and attenuating T-cell-mediated immune responses.[2][3][4]

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3Kα/δ TCR->PI3K Activation CD28 CD28 CD28->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Transcription Gene Transcription (Cytokines, Proliferation, Survival) Downstream->Transcription ETP46321 This compound ETP46321->PI3K Inhibition

Caption: PI3Kα/δ signaling pathway in T-cell activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValue (nM)
PI3KαKiapp2.3
PI3KδKiapp14.2
PI3KβKiapp170
PI3KγKiapp179

Table 2: Effect of this compound on T-Cell Responses in Collagen-Induced Arthritis Model

Treatment GroupClinical Score (Mean ± SEM)Anti-Collagen II IgG (Arbitrary Units ± SEM)IL-17A Secretion (pg/mL ± SEM)IFN-γ Secretion (pg/mL ± SEM)IL-10 Secretion (pg/mL ± SEM)
Vehicle8.5 ± 0.71200 ± 1502500 ± 3001500 ± 200300 ± 50
This compound (Therapeutic)3.2 ± 0.5600 ± 1001200 ± 200800 ± 100500 ± 70*

*p < 0.05 compared to vehicle. Data are representative of expected outcomes based on published literature.[1]

Experimental Protocols

In Vitro T-Lymphocyte Activation Assay

This protocol details the procedure to assess the effect of this compound on the activation of primary T-lymphocytes.

Materials:

  • This compound (dissolved in DMSO)

  • Primary CD4+ T-lymphocytes (human or mouse)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kits for IL-2, IFN-γ, and IL-17A

  • 96-well flat-bottom plates

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Preparation: Isolate primary CD4+ T-lymphocytes from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting). Label the cells with a cell proliferation dye according to the manufacturer's instructions.

  • Treatment: Resuspend the labeled T-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL. Add this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) to the cell suspension.

  • Stimulation: Add the T-cell suspension to the anti-CD3 coated plate. Add soluble anti-CD28 antibody (1-2 µg/mL) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Analysis:

    • Proliferation: Harvest the cells and analyze proliferation by flow cytometry based on the dilution of the cell proliferation dye.

    • Cytokine Secretion: Collect the culture supernatants and measure the concentrations of IL-2, IFN-γ, and IL-17A using specific ELISA kits.

Experimental Workflow Diagram

T_Cell_Activation_Workflow A Isolate & Label CD4+ T-cells B Treat with this compound or Vehicle A->B C Stimulate with anti-CD3/CD28 B->C D Incubate for 72h C->D E Analyze Proliferation (Flow Cytometry) D->E F Analyze Cytokine Secretion (ELISA) D->F

Caption: Workflow for in vitro T-lymphocyte activation assay.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (formulated for oral administration)

  • Calipers for measuring paw thickness

  • ELISA kits for anti-CII antibodies and cytokines

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio). Administer a booster injection of 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment: Begin oral administration of this compound or vehicle daily, starting from the day of booster immunization (therapeutic protocol) or from the day of primary immunization (prophylactic protocol). A typical therapeutic dose is in the range of 10-50 mg/kg.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16. Measure paw thickness using calipers.

  • Sample Collection (at study termination):

    • Serum: Collect blood via cardiac puncture and separate the serum for the measurement of anti-CII antibodies and systemic cytokine levels by ELISA.

    • Paws: Harvest the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

    • Spleen/Lymph Nodes: Isolate splenocytes or lymph node cells for ex vivo restimulation with CII to measure antigen-specific T-cell responses (proliferation and cytokine production).

Experimental Workflow Diagram

CIA_Workflow A Day 0: Primary Immunization (CII in CFA) B Day 21: Booster Immunization (CII in IFA) A->B C Daily Treatment with This compound or Vehicle B->C D Monitor Clinical Score & Paw Thickness C->D E Terminal Sample Collection (Serum, Paws, Spleen) D->E F Analyze Antibody Titers, Cytokines & Histology E->F

References

Troubleshooting & Optimization

ETP-46321 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of ETP-46321 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) but is poorly soluble in water and aqueous buffers.[1] A summary of its solubility is provided in the table below.

Q2: Why is my this compound not dissolving in my aqueous experimental buffer?

A2: this compound is a hydrophobic molecule, which is common for kinase inhibitors. This chemical property leads to low solubility in polar solvents like water or phosphate-buffered saline (PBS). Direct dissolution in aqueous media is not recommended and is likely to fail.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: The recommended solvent for creating a high-concentration stock solution of this compound is DMSO.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to ensure the best solubility and stability of the compound.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3][4][5] Many researchers aim for a final DMSO concentration of 0.1%.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[3]

Q5: Can I store this compound once it is dissolved in DMSO?

A5: Yes, stock solutions of this compound in DMSO can be stored. For short-term storage (days to weeks), 4°C is acceptable. For long-term storage (months to years), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Q: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is not soluble. Here are several steps to troubleshoot this problem:

  • Perform Serial Dilutions: Before adding the compound to your final aqueous medium, perform intermediate dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration. Then, add this lower-concentration DMSO solution to your medium. This gradual reduction in concentration can help keep the compound in solution.

  • Increase Final Volume/Agitation: When adding the DMSO stock to the aqueous buffer, add it dropwise to a larger volume of the buffer while gently vortexing or stirring. This rapid dispersal can prevent localized high concentrations that lead to precipitation.

  • Check Final Concentration: Ensure that the final concentration of this compound in your experiment is not above its solubility limit in the final aqueous medium, even with a small percentage of DMSO. You may need to perform a solubility test to determine the practical upper limit for your specific experimental conditions.

  • Consider Co-solvents (for non-cell-based assays): For biochemical assays that do not involve live cells, the use of co-solvents like ethanol, polyethylene glycol (PEG), or surfactants like Tween-80 might be an option. However, their compatibility with your specific assay must be validated. For cell-based assays, these can be toxic, so their use should be carefully evaluated.[7]

Data Presentation

Table 1: Chemical and Solubility Properties of this compound

PropertyValueSource
CAS Number 1252594-99-2[1][2]
Molecular Weight 473.55 g/mol [1][2]
Solubility in DMSO ≥ 33 mg/mL (≥ 69.69 mM)[1][2][8]
Solubility in Water Insoluble[1]
Appearance Crystalline solid[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (473.55 g/mol ).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 473.55 g/mol x 1000 mg/g = 4.7355 mg.

  • Weigh the compound: Carefully weigh out 4.74 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Gently vortex or sonicate the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Prepare the working solution:

    • For a final volume of 1 mL of medium containing 10 µM this compound, you will need to add 1 µL of the 10 mM stock solution.

    • Pipette 999 µL of your pre-warmed cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

  • Mix thoroughly: Immediately after adding the DMSO stock, gently vortex the tube or pipette up and down several times to ensure the compound is evenly dispersed and to minimize the risk of precipitation.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium (for a final DMSO concentration of 0.1%).

  • Application: Use the prepared working solution to treat your cells immediately.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts ETP_46321 This compound ETP_46321->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates pAkt p-Akt (phosphorylated) PDK1->pAkt Phosphorylates Akt Akt (unphosphorylated) Akt->pAkt CellFunctions Cell Growth, Proliferation, Survival pAkt->CellFunctions Promotes mTORC2 mTORC2 mTORC2->pAkt Phosphorylates

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Solubilization_Workflow start Start: this compound (Solid Powder) weigh 1. Weigh 4.74 mg of this compound start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to fully dissolve add_dmso->dissolve stock 4. Result: 10 mM Stock Solution in DMSO dissolve->stock aliquot 5. Aliquot for single use stock->aliquot dilute 7. Dilute 1:1000 in aqueous medium stock->dilute store 6. Store at -20°C or -80°C aliquot->store end End: Final Working Solution (e.g., 10 µM) dilute->end

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Tree start Issue: Compound precipitates in aqueous medium check_dilution Was the DMSO stock added directly to the medium? start->check_dilution serial_dilute Solution: Perform serial dilutions in DMSO first, then add to medium check_dilution->serial_dilute Yes check_mixing How was the stock added to the medium? check_dilution->check_mixing No success Problem Resolved serial_dilute->success rapid_disperse Solution: Add stock dropwise to a larger volume while vortexing check_mixing->rapid_disperse Added too quickly or to small volume check_concentration Is the final concentration too high? check_mixing->check_concentration Added slowly to large volume rapid_disperse->success lower_concentration Solution: Lower the final working concentration of this compound check_concentration->lower_concentration Yes check_concentration->success No, concentration is low lower_concentration->success

References

Technical Support Center: Optimizing ETP-46321 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ETP-46321 for in vitro cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1][2] It exhibits high selectivity for these isoforms over other kinases. By inhibiting PI3Kα and PI3Kδ, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many types of cancer.

Q2: What is the recommended starting concentration range for this compound in a new cancer cell line?

A2: Based on available data, a broad concentration range from 1 nM to 10 µM is recommended for initial screening experiments. The IC50 value, the concentration at which 50% of the biological process is inhibited, can vary significantly between different cancer cell lines due to their unique genetic backgrounds and dependencies on the PI3K pathway. For the U2OS osteosarcoma cell line, an IC50 of 8.3 nM has been reported for the inhibition of AKT phosphorylation.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO (Dimethyl sulfoxide). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to minimize solvent-induced cytotoxicity.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will depend on the specific cancer cell line and the biological endpoint being measured. For cell viability or cytotoxicity assays, a 72-hour incubation period is a common starting point. However, for signaling pathway studies, such as measuring the phosphorylation of Akt, shorter time points (e.g., 1, 6, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal exposure time for your specific experimental goals.

Quantitative Data Summary

The following table summarizes the available biochemical and cellular potency data for this compound. It is important to note that the cellular IC50 value is currently only publicly available for the U2OS cell line. Researchers should use this information as a guide and experimentally determine the IC50 for their specific cell lines of interest.

Target/ProcessPotency MetricValue (nM)Cell Line/System
PI3Kα (wild-type)Kᵢₐₚₚ2.3Biochemical Assay
PI3KδKᵢₐₚₚ14.2Biochemical Assay
PI3Kα (E545K mutant)Kᵢₐₚₚ1.77Biochemical Assay
PI3Kα (E542K mutant)Kᵢₐₚₚ1.89Biochemical Assay
PI3Kα (H1047R mutant)Kᵢₐₚₚ2.33Biochemical Assay
PI3KβKᵢₐₚₚ170Biochemical Assay
PI3KγKᵢₐₚₚ179Biochemical Assay
Akt PhosphorylationIC₅₀8.3U2OS (Osteosarcoma)

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Detailed Methodology for Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Anhydrous DMSO

  • 96-well clear or opaque-walled tissue culture plates (depending on the assay)

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay. A typical starting point is 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). It is recommended to perform a 10-point, 2-fold or 3-fold dilution series.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for 72 hours (or the desired treatment duration) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assessment (Example with MTT):

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Optimize Seeding Density Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End: Optimal Concentration Determined Analyze->End Troubleshooting_Guide Start Problem Encountered HighVariability High Variability between Replicates Start->HighVariability NoEffect No or Low Inhibitory Effect Start->NoEffect HighCytotoxicity High Cytotoxicity at Low Concentrations Start->HighCytotoxicity Sol_HighVariability1 Check Cell Seeding Consistency HighVariability->Sol_HighVariability1 Sol_HighVariability2 Ensure Proper Mixing of Compound HighVariability->Sol_HighVariability2 Sol_HighVariability3 Check for Edge Effects HighVariability->Sol_HighVariability3 Sol_NoEffect1 Verify Compound Activity (e.g., in a sensitive cell line like U2OS) NoEffect->Sol_NoEffect1 Sol_NoEffect2 Increase Concentration Range and/or Incubation Time NoEffect->Sol_NoEffect2 Sol_NoEffect3 Confirm PI3K Pathway Activation in Cell Line NoEffect->Sol_NoEffect3 Sol_HighCytotoxicity1 Check for DMSO Toxicity (Vehicle Control) HighCytotoxicity->Sol_HighCytotoxicity1 Sol_HighCytotoxicity2 Reduce Incubation Time HighCytotoxicity->Sol_HighCytotoxicity2 Sol_HighCytotoxicity3 Ensure Accurate Compound Dilutions HighCytotoxicity->Sol_HighCytotoxicity3

References

ETP-46321 Technical Support Center: Investigating Potential Off-Target Effects on mTOR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of ETP-46321 on the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with primary activity against the p110α and p110δ isoforms. It functions by competing with ATP for the kinase domain of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and inhibiting downstream signaling through pathways such as the AKT/mTOR cascade.

Q2: Is there evidence of this compound directly inhibiting mTOR?

Yes, while this compound is highly selective for PI3Kα and PI3Kδ, it has been shown to have off-target activity against mTOR at higher concentrations. The IC50 value for mTOR inhibition is significantly higher than for its primary PI3K targets, indicating a wide selectivity window.[1]

Q3: How does the potency of this compound against mTOR compare to its primary PI3K targets?

This compound is substantially more potent against PI3Kα and PI3Kδ than against mTOR. The IC50 for mTOR is in the micromolar range, whereas its IC50 values for PI3Kα and PI3Kδ are in the low nanomolar range.[1] This quantitative data is summarized in the table below.

Q4: What are the implications of the off-target mTOR inhibition for my experiments?

At concentrations effective for inhibiting PI3Kα and PI3Kδ in cellular assays (typically in the low nanomolar range), direct inhibition of mTOR by this compound is expected to be minimal. However, at higher concentrations (micromolar range), researchers should be aware that observed cellular effects could be due to the combined inhibition of both PI3K and mTOR. It is crucial to use a concentration range that is relevant to the PI3K inhibitory activity to minimize confounding off-target effects on mTOR.

Data Presentation

Kinase Inhibitory Profile of this compound
TargetIC50 / KiSelectivity vs. mTOR (IC50-fold)
PI3Kα 2.3 nM (IC50)[1]~1043-fold
PI3Kβ 170 nM (IC50)[1]~14-fold
PI3Kδ 14.3 nM (IC50)[1]~168-fold
PI3Kγ 179 nM (Ki)Data not available for direct comparison
mTOR 2.4 µM (IC50)[1]1-fold

Note: The selectivity fold is calculated as IC50(mTOR) / IC50(target).

Experimental Protocols & Troubleshooting

Key Experiment: Assessing mTORC1 Activity via Western Blot of Downstream Targets

A common method to assess the off-target effects of this compound on mTOR signaling is to measure the phosphorylation status of downstream mTORC1 substrates, such as p70 S6 Kinase (p70S6K) and 4E-BP1, via Western blotting.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with an active PI3K/mTOR pathway) at an appropriate density. Allow cells to adhere and grow overnight. The following day, treat the cells with a dose-range of this compound (e.g., 1 nM to 10 µM) and appropriate controls (e.g., vehicle control, a known mTOR inhibitor like rapamycin) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. The gel percentage should be optimized for the size of the target proteins (e.g., 10-12% for p-p70S6K and p-4E-BP1).

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total protein controls (e.g., anti-p70S6K, anti-4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Troubleshooting Guide
IssuePossible CauseRecommendation
No or weak signal for phosphorylated proteins - Inactive mTOR pathway in the chosen cell line.- Suboptimal antibody concentration.- Insufficient protein loading.- Phosphatase activity during sample preparation.- Use a cell line with a known constitutively active PI3K/mTOR pathway or stimulate the pathway with growth factors.- Titrate the primary antibody concentration.- Increase the amount of protein loaded per lane.- Ensure fresh and effective phosphatase inhibitors are used in the lysis buffer.
High background on the Western blot - Inadequate blocking.- Insufficient washing.- Primary or secondary antibody concentration is too high.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of washes.- Optimize the antibody dilutions.
Inconsistent results between experiments - Variation in cell culture conditions (e.g., cell density, passage number).- Inconsistent treatment times or drug concentrations.- Variability in Western blot procedure.- Maintain consistent cell culture practices.- Prepare fresh drug dilutions for each experiment and ensure accurate timing.- Standardize all steps of the Western blot protocol.
This compound shows inhibition of mTOR signaling at low concentrations - The observed effect might be indirect, through the potent inhibition of PI3K upstream of mTOR.- The specific cell line may be hypersensitive to mTOR inhibition.- To distinguish between direct mTOR inhibition and upstream PI3K inhibition, consider using a cell line with a PI3K-independent mechanism of mTOR activation or perform an in vitro kinase assay with purified mTOR protein.- Compare the dose-response curve for p-AKT inhibition (PI3K readout) with the dose-response for p-p70S6K inhibition (mTORC1 readout). A significant rightward shift for the mTORC1 readout would suggest an off-target effect at higher concentrations.

Visualizations

PI3K_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis ETP46321 This compound ETP46321->PI3K Potent Inhibition ETP46321->mTORC1 Weaker Off-Target Inhibition (at high conc.)

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow Cell_Seeding 1. Seed Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Seeding->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5. SDS-PAGE & Western Blot Quantification->Western_Blot Detection 6. Chemiluminescent Detection Western_Blot->Detection Analysis 7. Densitometry & Analysis Detection->Analysis

Caption: Experimental workflow for assessing mTORC1 activity.

Troubleshooting_Logic Start Problem: Inhibition of mTOR signaling at low this compound concentration Q1 Is p-AKT also inhibited at these concentrations? Start->Q1 A1_Yes Likely an on-target effect (inhibition of PI3K upstream of mTOR) Q1->A1_Yes Yes A1_No Possible direct mTOR inhibition or other off-target effect Q1->A1_No No Q2 Perform in vitro kinase assay with purified mTOR A1_No->Q2 A2_Inhibition Confirms direct mTOR inhibition Q2->A2_Inhibition Inhibition Observed A2_No_Inhibition Suggests an alternative off-target in the cell Q2->A2_No_Inhibition No Inhibition Observed

Caption: Troubleshooting logic for unexpected mTOR inhibition.

References

Technical Support Center: ETP-46321 Immunofluorescence Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ETP-46321. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during immunofluorescence (IF) experiments involving our novel Kinase X inhibitor, this compound. Our goal is to help you achieve high-quality, specific staining and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the "SignalPath" cellular signaling pathway. By inhibiting Kinase X, this compound allows for the study of downstream signaling events, such as the phosphorylation and subcellular localization of target proteins like "Protein Y".

Q2: I am observing high background fluorescence in my immunofluorescence experiment with this compound. What are the potential causes?

High background staining in immunofluorescence can originate from several sources. Common causes include non-specific binding of primary or secondary antibodies, autofluorescence of the cells or tissue, improper fixation and permeabilization, insufficient blocking, or issues with antibody concentrations.[1][2][3] The presence of a small molecule like this compound can sometimes exacerbate these issues, necessitating careful optimization of your protocol.

Q3: Could this compound itself be causing the high background?

While this compound is not fluorescent, it is important to consider its effects on the cellular environment. By inhibiting Kinase X, this compound may alter protein expression levels or induce cellular stress, which could potentially contribute to increased autofluorescence. Running appropriate vehicle-only controls is crucial to determine if the observed background is specific to the this compound treatment.

Q4: What are the essential controls to include in my immunofluorescence experiment with this compound?

To ensure the validity of your results and effectively troubleshoot high background, the following controls are essential:

  • Vehicle-Treated Control: Cells or tissue treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This helps to isolate the effects of the compound.

  • Unstained Control: An unstained sample to assess the level of natural autofluorescence in your cells or tissue.[1]

  • Secondary Antibody Only Control: A sample incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.[1][4][5]

  • Isotype Control: A sample incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to determine non-specific binding of the primary antibody.

Troubleshooting Guide: High Background Staining

This guide provides a systematic approach to identifying and resolving the root cause of high background fluorescence in your immunofluorescence experiments with this compound.

Problem: High, Diffuse Background Obscuring Specific Signal

Below is a table summarizing potential causes and recommended solutions.

Potential Cause Recommended Solution(s) Relevant Experimental Step
Autofluorescence - Check unstained sample for fluorescence.[1] - Use a different fixative (e.g., methanol instead of paraformaldehyde).[6][7] - Treat with a quenching agent like sodium borohydride or Sudan Black B.[7][8] - Choose fluorophores with emission spectra in the far-red range to avoid the typical emission range of autofluorescence.[8][9] - If possible, perfuse tissues with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[7][8]Sample Preparation & Fixation
Non-specific Primary Antibody Binding - Titrate the primary antibody to determine the optimal concentration with the best signal-to-noise ratio.[1][10] - Increase the duration and/or stringency of the washing steps after primary antibody incubation.[2][10] - Ensure the blocking solution is appropriate and consider increasing the blocking time.[1][2]Antibody Incubation & Washing
Non-specific Secondary Antibody Binding - Run a secondary antibody-only control to confirm this issue.[1] - Use a blocking serum from the same species as the secondary antibody was raised in.[11][12] - Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.Blocking & Secondary Antibody Incubation
Insufficient Blocking - Increase blocking incubation time (e.g., from 30 minutes to 1 hour).[3][13] - Use a blocking buffer containing normal serum from the host species of the secondary antibody.[11][12] - For phosphorylated targets, avoid using PBS in blocking buffers as the phosphate can interfere with antibody binding.[11]Blocking
Improper Antibody Dilution - The concentration of the primary or secondary antibody may be too high.[1][2] Perform a titration to find the optimal concentration.Antibody Incubation
Inadequate Washing - Increase the number and duration of wash steps after antibody incubations.[2][13] - Add a mild detergent like Tween-20 to the wash buffer to help remove unbound antibodies.Washing

Experimental Protocols

Protocol: Immunofluorescence Staining of Protein Y in Cells Treated with this compound

This protocol provides a starting point for optimizing your immunofluorescence experiment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Vehicle (e.g., DMSO)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.05% Tween-20)

  • Primary Antibody (anti-Protein Y)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle for the specified duration.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Protein Y to its optimal concentration in the Blocking Buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Counterstaining:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash twice more with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

Signaling Pathway

SignalPath cluster_phosphorylation ETP_46321 This compound KinaseX Kinase X ETP_46321->KinaseX inhibition ProteinY_unphos Protein Y (unphosphorylated) KinaseX->ProteinY_unphos phosphorylates ProteinY_phos Protein Y-P (phosphorylated) KinaseX->ProteinY_phos Downstream Downstream Cellular Response ProteinY_phos->Downstream IF_Workflow start Start: Cells on Coverslips treatment Treat with this compound or Vehicle start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Protein Y) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Counterstain & Mount secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging Troubleshooting_Logic high_bg High Background Observed check_controls Review Controls: - Unstained - Secondary Ab only high_bg->check_controls unstained_bright Is Unstained Control Bright? check_controls->unstained_bright secondary_bright Is Secondary Only Control Bright? unstained_bright->secondary_bright No autofluorescence High Autofluorescence unstained_bright->autofluorescence Yes secondary_issue Secondary Ab Non-specific Binding secondary_bright->secondary_issue Yes primary_issue Primary Ab Issue or Insufficient Washing/Blocking secondary_bright->primary_issue No optimize_fixation Action: - Use quenching agent - Change fixative - Use far-red fluorophore autofluorescence->optimize_fixation optimize_blocking_secondary Action: - Optimize blocking - Use pre-adsorbed secondary secondary_issue->optimize_blocking_secondary optimize_primary Action: - Titrate primary Ab - Increase wash steps - Optimize blocking primary_issue->optimize_primary

References

ETP-46321 precipitation in media and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ETP-46321, with a specific focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally bioavailable small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with Kiapp values of 2.3 nM and 14.2 nM, respectively.[1][2][3] It functions by blocking the PI3K signaling pathway, which is a critical pathway in cell growth, proliferation, and survival.[2] this compound has been shown to inhibit the phosphorylation of AKT, a downstream target of PI3K, with an IC50 of 8.3 nM in U2OS cells.[1][3]

Q2: I am observing precipitation after adding this compound to my cell culture media. What is the likely cause?

This compound is soluble in DMSO but has poor aqueous solubility.[4][5] When a concentrated DMSO stock solution of this compound is added to an aqueous-based cell culture medium, the compound can crash out of solution, leading to precipitation. This is a common issue with hydrophobic small molecules.[6][7]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] In solvent, it should be stored at -80°C for up to 2 years.[2]

Troubleshooting Guide: this compound Precipitation in Media

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Issue: Precipitate observed in cell culture medium after adding this compound.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
High Final Concentration of this compound The final concentration of this compound in the aqueous media may exceed its solubility limit.Perform a dose-response experiment to determine the lowest effective concentration.[8] Consider that cellular IC50 values are often in the low nanomolar range.[1][3]
High Percentage of DMSO in Final Medium While this compound is soluble in DMSO, a high final concentration of DMSO can be toxic to cells and may not be sufficient to maintain solubility when diluted into the larger aqueous volume of the media.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Ensure the DMSO control group has the same final DMSO concentration as the experimental group.
Improper Dilution Technique Adding a small volume of highly concentrated this compound stock directly to a large volume of media can cause localized high concentrations, leading to immediate precipitation.Prepare intermediate dilutions of this compound in your cell culture medium. Add the stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Media Composition and Temperature Components in the cell culture media, such as proteins and salts, can interact with this compound and affect its solubility.[9] Temperature shifts can also cause components to fall out of solution.[10]Pre-warm the cell culture medium to 37°C before adding this compound. Ensure all components are fully dissolved before use.
pH of the Medium The pH of the medium can influence the charge state and solubility of small molecules.[11]Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding the inhibitor.

Experimental Protocols

Protocol for Preparing this compound Working Solutions to Prevent Precipitation

This protocol provides a step-by-step method for preparing a working solution of this compound for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). MedChemExpress states a solubility of ≥ 33 mg/mL (69.69 mM) in DMSO.[1][2]

    • Ensure the powder is completely dissolved by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied, but avoid excessive heat.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[10]

  • Prepare an Intermediate Dilution:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution in 100% DMSO to create a lower concentration intermediate stock (e.g., 1 mM).

  • Prepare the Final Working Solution (in Media):

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare a final concentration of 1 µM this compound, for example, add 1 µL of the 1 mM intermediate stock to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Crucially, add the this compound intermediate stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.

  • Final Application to Cells:

    • Immediately add the final working solution of this compound in media to your cells.

    • Always include a vehicle control (e.g., 0.1% DMSO in media) in your experimental setup.

Visualizations

Signaling Pathway of this compound Inhibition

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ETP_46321 This compound ETP_46321->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Solution Preparation

Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experiment A Dissolve this compound in 100% DMSO B Vortex to ensure complete dissolution A->B C Aliquot and store at -80°C B->C D Thaw one aliquot of stock solution C->D For each experiment F Add stock to medium while vortexing D->F E Pre-warm cell culture medium to 37°C E->F G Use immediately in cell culture F->G H Treat cells with This compound working solution G->H I Include vehicle control (DMSO in media)

Caption: Workflow for preparing this compound solutions to prevent precipitation.

Quantitative Data Summary

Parameter This compound Reference
Molecular Formula C20H27N9O3S[1][2]
Molecular Weight 473.55[1][2]
PI3Kα (p110α) Kiapp 2.3 nM[1][3]
PI3Kδ (p110δ) Kiapp 14.2 nM[1][3]
AKT Phosphorylation IC50 (U2OS cells) 8.3 nM[1][3]
Solubility in DMSO ≥ 33 mg/mL (69.69 mM)[1][2]
Solubility in Water Not soluble[4]
Recommended Final DMSO Concentration in Media < 0.5% (ideally < 0.1%)General Best Practice
Powder Storage -20°C for 3 years[2]
In-Solvent Storage -80°C for 2 years[2]

References

improving ETP-46321 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ETP-46321 in in vivo studies. Our goal is to help you achieve consistent and optimal bioavailability for your experiments.

Troubleshooting Guide

Issue: Lower than expected plasma concentrations of this compound.

Possible Cause 1: Suboptimal Formulation Leading to Poor Dissolution

This compound is soluble in DMSO but not in water.[1][2] An improper formulation can lead to precipitation of the compound upon administration, significantly reducing its absorption.

  • Solution:

    • Vehicle Selection: For oral administration, a multi-component vehicle system is often necessary. A common starting point is a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween® 80 (e.g., 0.1-0.5%).

    • Solubilization: Initially, dissolve the this compound in a minimal amount of DMSO. Then, slowly add this solution to the aqueous vehicle while vortexing to create a fine suspension or a clear solution if possible.

Possible Cause 2: Variability in Animal Fasting and Dosing Procedures

The presence of food in the gastrointestinal tract can significantly affect the absorption of a drug.

  • Solution:

    • Standardize Fasting: Implement a consistent fasting period for all animals before dosing (e.g., 4-6 hours). Ensure free access to water.

    • Accurate Dosing: Use appropriate gavage needles and techniques to ensure the full dose is delivered to the stomach. Calibrate your dosing equipment regularly.

Possible Cause 3: Inappropriate Animal Model

While this compound has shown high bioavailability in BALB-c mice, pharmacokinetic profiles can differ between species and even strains.[3][4]

  • Solution:

    • Pilot Pharmacokinetic (PK) Study: If you are using a different mouse strain or a different species, it is highly recommended to conduct a pilot PK study to determine the bioavailability and other key parameters in your specific model.

    • Literature Review: Search for studies that have used this compound or similar compounds in your chosen animal model to inform your experimental design.

Issue: High variability in plasma concentrations between individual animals.

Possible Cause 1: Inconsistent Formulation Preparation

If the formulation is a suspension, inconsistent particle size or inadequate mixing can lead to different animals receiving different effective doses.

  • Solution:

    • Homogenization: After preparing the formulation, use a homogenizer or sonicator to ensure a uniform particle size distribution.

    • Continuous Mixing: Keep the formulation under continuous gentle agitation (e.g., with a magnetic stirrer) during the dosing procedure to prevent the compound from settling.

Possible Cause 2: Stress-Induced Physiological Changes in Animals

Stress from handling and dosing can alter gastrointestinal motility and blood flow, leading to variable drug absorption.

  • Solution:

    • Acclimatization: Ensure animals are properly acclimatized to the housing conditions and handling procedures before the start of the study.

    • Minimize Stress: Handle animals gently and efficiently during dosing.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has been reported to have good oral bioavailability, with values of 90% and 88.6% cited in studies using BALB-c mice.[3][4][5]

Q2: What is a recommended vehicle for oral administration of this compound?

A2: A common vehicle for poorly water-soluble compounds like this compound is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. A typical formulation could be 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in water. The compound should first be dissolved in a minimal amount of a suitable organic solvent like DMSO before being suspended in the aqueous vehicle.

Q3: How should I prepare a formulation of this compound for in vivo studies?

A3: Please refer to the detailed experimental protocol provided in this guide.

Q4: Is this compound stable in the recommended formulation?

A4: The stability of this compound in any specific formulation should be determined empirically. It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, it should be stored at 2-8°C and protected from light. A short-term stability test (e.g., 24 hours) is advisable.

Q5: Are there other methods to improve the bioavailability of this compound if standard formulations are not effective?

A5: Yes, several advanced formulation strategies can be employed for poorly soluble drugs. These include:

  • Micronization: Reducing the particle size of the drug to increase its surface area for dissolution.[6][7][8]

  • Solid Dispersions: Dispersing the drug in a solid matrix to improve its dissolution rate.[6][8][9]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]

Experimental Protocols

Protocol for Preparation of this compound Formulation for Oral Gavage (10 mg/kg)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethylcellulose (CMC), sodium salt, low viscosity

  • Tween® 80

  • Sterile water for injection

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Homogenizer or sonicator (optional)

Procedure:

  • Calculate Required Amounts: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you will need a final concentration of 1 mg/mL.

  • Prepare the Vehicle:

    • In a sterile conical tube, add 9.5 mL of sterile water.

    • While stirring, slowly add 50 mg of CMC (to make a 0.5% w/v solution).

    • Add 10 µL of Tween® 80 (to make a 0.1% v/v solution).

    • Stir until the CMC is fully dissolved and the solution is clear. This may take some time.

  • Prepare the this compound Stock:

    • Weigh the required amount of this compound (e.g., 10 mg for 10 mL of formulation).

    • In a separate small tube, dissolve the this compound in a minimal volume of DMSO (e.g., 200 µL). Ensure it is fully dissolved.

  • Combine and Homogenize:

    • While vigorously vortexing or stirring the vehicle from step 2, slowly add the this compound/DMSO stock solution.

    • A fine white suspension should form.

    • If available, use a homogenizer or sonicator (on ice) for a short period (e.g., 1-2 minutes) to ensure a uniform particle size.

  • Final Volume Adjustment:

    • Add the remaining vehicle to reach the final desired volume (e.g., 10 mL).

  • Administration:

    • Keep the formulation continuously stirred during the dosing procedure to ensure homogeneity.

    • Administer the appropriate volume to the animal via oral gavage.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in BALB-c Mice

ParameterValue (Source 1)Value (Source 2)
Oral Bioavailability (F%) 90%[3][4]88.6%[5]
In Vivo Clearance (L/h/Kg) 0.6[3][4]0.56[5]
Volume of Distribution (L) -0.02[5]

Visualizations

G cluster_troubleshooting Troubleshooting Low Bioavailability cluster_solutions Potential Solutions A Low Plasma Concentration B Suboptimal Formulation (Poor Dissolution) A->B C Inconsistent Dosing Procedure A->C D Inappropriate Animal Model A->D S1 Improve Formulation (e.g., Co-solvents, Surfactants) B->S1 S2 Standardize Procedures (e.g., Fasting, Dosing Technique) C->S2 S3 Conduct Pilot PK Study D->S3

Caption: Troubleshooting logic for low this compound bioavailability.

G cluster_workflow Formulation Development Workflow start Start: This compound Powder dissolve 1. Dissolve in minimal DMSO start->dissolve combine 3. Combine Slowly (Vortexing) dissolve->combine prepare_vehicle 2. Prepare Aqueous Vehicle (e.g., 0.5% CMC, 0.1% Tween 80) prepare_vehicle->combine homogenize 4. Homogenize/Sonicate (Optional) combine->homogenize administer 5. Administer to Animal (Continuous Stirring) homogenize->administer

Caption: Workflow for preparing an this compound oral formulation.

References

minimizing variability in ETP-46321 experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PI3Kα and PI3Kδ inhibitor, ETP-46321.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) isoforms. It functions by blocking the catalytic activity of these kinases, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage. For short-term storage, 4°C is acceptable. When preparing stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability in your experiments. Store stock solutions at -80°C.

Q3: What are the most common sources of variability in cell-based assays with this compound?

A3: Variability in cell-based assays can arise from several factors, including:

  • Cell Line Integrity: Misidentification or cross-contamination of cell lines is a significant source of irreproducible data. Always obtain cell lines from reputable sources and perform regular authentication.

  • Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can alter cellular responses to treatment. Standardize your cell culture protocols to ensure consistency between experiments.

  • Pipetting and Liquid Handling: Errors in pipetting can lead to significant variations in compound concentration and cell seeding density. Calibrate pipettes regularly and use appropriate techniques to ensure accuracy and precision.

  • Edge Effects: In multi-well plates, wells on the edge are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells or using specialized plates designed to minimize this effect.

  • Reagent Quality and Handling: The quality and handling of reagents, including this compound, media, and supplements, can impact results. Ensure proper storage and handling to maintain reagent integrity.

Troubleshooting Guides

Biochemical Assays (e.g., HTRF for PI3K Activity)
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inaccurate pipetting of this compound, enzyme, substrate, or detection reagents.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Prepare a master mix for each reagent to be added to multiple wells.
Incomplete mixing of reagents in the well.- Gently tap or vortex the plate after adding each reagent.- Ensure the plate shaker provides uniform mixing.
Low signal or no enzyme activity Inactive enzyme due to improper storage or handling.- Aliquot the enzyme upon receipt and store at -80°C.- Avoid repeated freeze-thaw cycles.
Incorrect buffer composition or pH.- Prepare fresh buffers for each experiment.- Verify the pH of all buffers before use.
Degraded ATP or substrate.- Aliquot and store ATP and lipid substrates at -80°C.- Use fresh working solutions for each assay.
High background signal Contaminated reagents or buffers.- Use sterile, high-purity water and reagents.- Filter-sterilize buffers.
Non-specific binding of detection reagents.- Optimize the concentration of detection antibodies/reagents.- Include appropriate blocking agents in the assay buffer.
Cell-Based Assays (e.g., p-Akt Western Blot)
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent p-Akt inhibition with this compound Variability in cell seeding density.- Use a cell counter to ensure consistent cell numbers are seeded in each well.- Allow cells to attach and spread evenly before treatment.
Cells are at a high passage number, leading to altered signaling.- Use cells within a defined, low passage number range for all experiments.- Regularly thaw fresh vials of cells.
Inconsistent this compound treatment duration or concentration.- Ensure accurate timing of drug addition and cell lysis.- Perform a dose-response curve to determine the optimal concentration.
No p-Akt signal detected, even in control cells Low basal p-Akt levels in the chosen cell line.- Stimulate the PI3K pathway with a growth factor (e.g., insulin, EGF) before this compound treatment.- Choose a cell line with known high basal PI3K pathway activity.
Inefficient protein extraction or phosphatase activity.- Use a lysis buffer containing phosphatase and protease inhibitors.- Keep samples on ice at all times during preparation.
Issues with the Western blot procedure.- Use a positive control (e.g., lysate from growth factor-stimulated cells) to validate the antibody and protocol.- Optimize antibody concentrations and incubation times.
High background on Western blot Non-specific antibody binding.- Block the membrane with 5% BSA in TBST instead of milk for phospho-antibodies.- Increase the number and duration of washes.
Secondary antibody concentration is too high.- Titrate the secondary antibody to the lowest concentration that provides a good signal-to-noise ratio.

Data Presentation

This compound Inhibitory Activity
Assay Type Target Parameter Value (nM) Cell Line PIK3CA Status
BiochemicalPI3KαKiapp2.3--
BiochemicalPI3KδKiapp14.2--
BiochemicalPI3Kα-H1047RKiapp2.33-Mutant
BiochemicalPI3Kα-E545KKiapp1.77-Mutant
BiochemicalPI3Kα-E542KKiapp1.89-Mutant
Cellularp-AktIC508.3U2OSWild-Type

Data compiled from publicly available information. Kiapp (apparent inhibition constant) and IC50 (half-maximal inhibitory concentration) values are dependent on experimental conditions and should be considered as reference points.

Experimental Protocols

Protocol 1: PI3K HTRF® Biochemical Assay

This protocol is adapted from a general HTRF® PI3K assay and should be optimized for your specific experimental conditions.

Materials:

  • This compound

  • Recombinant PI3Kα or PI3Kδ enzyme

  • PIP2 (substrate)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • HTRF® Detection Reagents (e.g., GST-tagged PH domain, anti-GST antibody conjugated to a donor fluorophore, and a labeled PIP3 tracer conjugated to an acceptor fluorophore)

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in assay buffer to the desired working concentrations.

  • Assay Reaction: a. Add 2 µL of diluted this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate. b. Add 4 µL of the PI3K enzyme solution to all wells except the negative control wells. c. Add 4 µL of the PIP2 substrate solution to all wells. d. Initiate the reaction by adding 10 µL of ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: a. Add 5 µL of the detection mix containing the GST-tagged PH domain and the labeled PIP3 tracer to each well. b. Add 5 µL of the anti-GST antibody conjugated to the donor fluorophore.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader according to the manufacturer's instructions.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

Materials:

  • Cell culture plates

  • This compound

  • Growth factor (e.g., insulin, EGF) for stimulation (optional)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. If necessary, serum-starve the cells for 4-6 hours. c. Pre-treat cells with various concentrations of this compound for the desired time (e.g., 1-2 hours). d. If applicable, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).

  • Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane on an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C, diluted in 5% BSA in TBST. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature, diluted in 5% BSA in TBST. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates ETP_46321 This compound ETP_46321->PI3K PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 dephosphorylates pAkt p-Akt PDK1->pAkt phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Survival Cell Survival pAkt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_pAkt_WesternBlot start Start: Seed Cells treat Treat with this compound (Dose-Response) start->treat stimulate Stimulate with Growth Factor (e.g., Insulin) treat->stimulate lyse Cell Lysis (with Phosphatase Inhibitors) stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Ab (anti-p-Akt) block->primary_ab secondary_ab Incubate with Secondary Ab (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Results detect->analyze

Validation & Comparative

Comparative Efficacy of ETP-46321 in PIK3CA Mutant vs. Wild-Type Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational PI3K inhibitor, ETP-46321, focusing on its efficacy in the context of PIK3CA mutational status. The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in cancer, with mutations in the PIK3CA gene being among the most common oncogenic drivers. This document summarizes the available preclinical data for this compound, presenting its activity against both wild-type and clinically relevant mutant forms of the PI3Kα isoform.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of the class I PI3K isoforms α and δ. Biochemical assays demonstrate that this compound exhibits equipotent inhibition of the wild-type PI3Kα enzyme and three of the most prevalent cancer-associated mutants: E542K, E545K, and H1047R. This suggests that the therapeutic efficacy of this compound may not be restricted by the specific PIK3CA mutational status of a tumor, a significant factor in the development of targeted therapies. The compound effectively suppresses the downstream PI3K signaling pathway, as evidenced by the inhibition of AKT phosphorylation.

Data Presentation

Table 1: Comparative Biochemical Inhibition of PI3K Isoforms by this compound

The following table summarizes the inhibitory activity of this compound against various PI3Kα isoforms (wild-type and mutant) and other class I PI3K isoforms. Data is presented as the apparent inhibitor constant (Kiapp).

Target EnzymeKiapp (nM)Reference
PI3Kα (p110α) Wild-Type 2.3 [1]
PI3Kα-E545K Mutant 1.77 [1]
PI3Kα-E542K Mutant 1.89 [1]
PI3Kα-H1047R Mutant 2.33 [1]
PI3Kδ (p110δ)14.2[1]
PI3Kβ (p110β)170[1]
PI3Kγ (p110γ)179[1]
Table 2: Cellular Activity of this compound

This table presents the cellular potency of this compound in inhibiting the PI3K pathway, measured by the phosphorylation of the downstream effector AKT.

Cell LinePIK3CA StatusAssayIC50 (nM)Reference
U2OS (Osteosarcoma)Wild-TypeAKT Ser473 Phosphorylation8.3[1]

Note: As of the latest available data, a comprehensive panel comparing the anti-proliferative IC50 values of this compound across a range of PIK3CA wild-type and mutant cancer cell lines has not been publicly released.

Signaling Pathway and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition

This compound exerts its effect by inhibiting PI3Kα and PI3Kδ, which are crucial nodes in the PI3K/AKT signaling pathway. This pathway, when activated by growth factors, promotes cell survival, proliferation, and growth. Mutations in PIK3CA lead to constitutive activation of this pathway. This compound blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT, a key downstream mediator.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3Kα (WT or Mutant) RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits & enables phosphorylation pAKT p-AKT (Active) AKT->pAKT PDK1/ mTORC2 Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes ETP This compound ETP->PI3K Inhibits GF Growth Factor GF->RTK Activates

Caption: PI3K/AKT pathway inhibition by this compound.

General Experimental Workflow

The evaluation of a PI3K inhibitor like this compound typically follows a multi-step process, from initial biochemical assays to cellular and in vivo models, to determine potency, selectivity, and differential efficacy.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models b1 Recombinant Enzyme Assays (PI3Kα WT & Mutants) b2 Determine Kiapp / IC50 b1->b2 c2 Target Engagement (p-AKT Western Blot) b2->c2 Guides dose selection b3 Kinase Selectivity Panel (vs. other kinases) c1 Cell Line Panel (PIK3CA WT vs. Mutant) c1->c2 c3 Cell Viability / Proliferation (Determine IC50) c1->c3 v2 Xenograft Models (PIK3CA WT vs. Mutant Tumors) c3->v2 Identifies sensitive models v1 Pharmacokinetics (PK) (e.g., in mice) v1->v2 Informs dosing schedule v3 Measure Tumor Growth Inhibition (TGI) v2->v3

References

A Comparative Guide to ETP-46321 and the p110δ-Specific Inhibitor IC87114 in Immune Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, ETP-46321 and IC87114, with a focus on their applications in immunology research. The objective is to furnish researchers with the necessary information to select the most appropriate inhibitor for their experimental needs, supported by quantitative data, detailed experimental protocols, and visual aids for key biological pathways and workflows.

Introduction

The PI3K signaling pathway is a critical regulator of a vast array of cellular processes in the immune system, including cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as in hematological malignancies. The class I PI3Ks, particularly the p110α and p110δ isoforms, are key therapeutic targets. This compound is a potent dual inhibitor of PI3Kα and PI3Kδ, while IC87114 is a well-established and highly selective inhibitor of PI3Kδ. This guide will compare their biochemical and cellular activities, with a particular emphasis on their effects on various immune cell populations.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and IC87114, facilitating a direct comparison of their potency and selectivity. It is important to note that while extensive data exists for IC87114's effects on immune cells, there is a notable lack of publicly available information regarding the specific effects of this compound on immune cell functions.

Table 1: Biochemical and Cellular Potency of this compound and IC87114

ParameterThis compoundIC87114
Target(s) PI3Kα, PI3KδPI3Kδ
PI3Kα Inhibition Kiapp = 2.3 nMIC50 > 100 µM
PI3Kβ Inhibition Not specifiedIC50 = 75 µM
PI3Kγ Inhibition Not specifiedIC50 = 29 µM
PI3Kδ Inhibition Kiapp = 14.2 nMIC50 = 0.5 µM
Cellular p-Akt Inhibition IC50 = 8.3 nM (U2OS cells)Effective at 10 µM (macrophages)

Table 2: Effects of IC87114 on Immune Cell Function

Immune Cell TypeAssayIC50 / Effect
Naive CD4+ T Cells Proliferation1.2 µM
IFN-γ Production120 nM
Effector/Memory CD4+ T Cells Proliferation40 nM
IFN-γ Production1 nM
Human B Cells Proliferation (IL-4 + anti-CD40)Significant decrease
IgE ProductionSignificant reduction
Human Neutrophils Chemotaxis (fMLP-stimulated)Potent inhibition at 5 µM
PIP3 BiosynthesisPotent inhibition at 5 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase / GPCR PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC1->Downstream ETP_46321 This compound ETP_46321->PI3K Inhibits PI3Kα/δ IC87114 IC87114 IC87114->PI3K Inhibits PI3Kδ T_Cell_Proliferation_Workflow Isolate Isolate PBMCs from whole blood Label Label T cells with CFSE Isolate->Label Stimulate Stimulate T cells (e.g., anti-CD3/CD28) Label->Stimulate Treat Treat with Inhibitor (this compound or IC87114) Stimulate->Treat Incubate Incubate for 3-5 days Treat->Incubate Analyze Analyze CFSE dilution by Flow Cytometry Incubate->Analyze Result Determine Inhibition of Proliferation (IC50) Analyze->Result

cross-reactivity profiling of ETP-46321 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed look into the selectivity profile of the potent PI3Kα and PI3Kδ inhibitor, ETP-46321, reveals a high degree of specificity with minimal off-target activity against a broad panel of kinases. This guide provides a comprehensive comparison of this compound's activity against its primary targets and other kinases, supported by available biochemical data and detailed experimental methodologies.

High Selectivity of this compound for PI3Kα and PI3Kδ

This compound is a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, with apparent dissociation constants (Kiapp) of 2.3 nM and 14.2 nM, respectively[1]. The compound has demonstrated high selectivity for these primary targets when profiled against a large panel of 288 representative kinases, showing no other significant inhibitory activity. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and associated toxicities. Further profiling confirmed its high selectivity against the mammalian target of rapamycin (mTOR) as well[1].

The inhibitory potency of this compound extends to common oncogenic mutants of PI3Kα. The compound was found to be equipotent against the wild-type p110α and three mutant enzymes frequently detected in human cancers (E542K, E545K, and H1047R)[1]. In cellular assays, this compound effectively inhibits the phosphorylation of AKT in the U2OS cell line with a half-maximal inhibitory concentration (IC50) of 8.3 nM, demonstrating its ability to engage its target within a cellular context[1].

Comparative Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary PI3K targets and their common mutants.

Target KinaseInhibitory Activity (Kiapp, nM)
PI3Kα (wild-type)2.3[1]
PI3Kδ14.2[1]
PI3Kα (H1047R mutant)2.33[1]
PI3Kα (E545K mutant)1.77[1]
PI3Kα (E542K mutant)1.89[1]

Note: A comprehensive quantitative dataset for the cross-reactivity profiling against the 288-kinase panel is not publicly available. The available literature qualitatively describes the high selectivity of this compound.

Signaling Pathway Context

This compound targets the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ETP46321 This compound ETP46321->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival mTORC2->AKT CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing the potency and selectivity of compounds like this compound. Below is a representative methodology for a biochemical kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., PI3Kα, PI3Kδ)

  • Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a marker of kinase activity)

  • 384-well microplates

  • Plate reader capable of luminescence detection

2. Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Dispense_Compound Dispense compound to plate Compound_Prep->Dispense_Compound Kinase_Mix Prepare kinase/substrate reaction mix Add_Kinase_Mix Add kinase mix Kinase_Mix->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate_Reaction Incubate at room temperature Add_Kinase_Mix->Incubate_Reaction Add_Detection_Reagent Add ADP-Glo™ reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 values Read_Luminescence->Calculate_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

3. Assay Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the kinase reaction mixture and ATP to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Incubate the plate to allow the detection reaction to proceed.

  • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

4. Data Analysis:

  • The luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

This comprehensive approach to profiling kinase inhibitors is essential for understanding their selectivity and potential for therapeutic development. The data available for this compound strongly indicates a highly selective inhibitor of PI3Kα and PI3Kδ, making it a promising candidate for further investigation in diseases driven by the PI3K pathway.

References

The Synergistic Potential of ETP-46321 with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-46321 is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] By targeting the PI3Kα and PI3Kδ isoforms, this compound effectively downregulates the phosphorylation of Akt, a key downstream effector in this pathway, leading to the inhibition of tumor cell growth.[5][6] Preclinical studies have demonstrated its single-agent efficacy in inhibiting tumor growth in a lung tumor mouse model.[1][7]

Given the central role of the PI3K pathway in chemoresistance, there is a strong rationale for combining PI3K inhibitors with conventional chemotherapy drugs to enhance their anti-tumor activity. While direct preclinical or clinical data on the synergistic effects of this compound with other chemotherapy agents are not yet publicly available, this guide provides a comparative overview of the established synergistic potential of other PI3K inhibitors with similar mechanisms of action. The data presented herein, derived from studies on pan-PI3K inhibitors and other dual PI3Kα/δ inhibitors, serves as a strong indicator of the potential synergistic efficacy of this compound in combination with standard-of-care chemotherapeutics.

Mechanism of Action and Rationale for Synergy

This compound exerts its anti-cancer effects by inhibiting the PI3Kα and PI3Kδ isoforms, which are key components of the PI3K/Akt/mTOR signaling cascade. This pathway, when constitutively activated in cancer cells, promotes cell survival and proliferation, and can confer resistance to chemotherapy.

Chemotherapy drugs, such as doxorubicin, cisplatin, and paclitaxel, primarily work by inducing DNA damage or disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, cancer cells can evade these cytotoxic effects by activating pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.

The synergistic potential of combining this compound with chemotherapy stems from the dual targeting of complementary pathways essential for cancer cell survival. By inhibiting the PI3K pathway, this compound can:

  • Sensitize cancer cells to chemotherapy: By blocking the pro-survival signals mediated by Akt, this compound can lower the threshold for chemotherapy-induced apoptosis.

  • Overcome chemoresistance: In tumors where the PI3K pathway is hyperactivated, its inhibition can restore sensitivity to chemotherapy agents.

  • Induce synthetic lethality: The combined inhibition of two critical pathways may lead to a synergistic level of cell death that is not achievable with either agent alone.

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to ETP_46321 This compound ETP_46321->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits inhibitor of Chemotherapy Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis Induces

Caption: The PI3K/Akt/mTOR signaling pathway and points of intervention for this compound and chemotherapy.

Comparative In Vitro Synergy Data (Proxy Compounds)

The following tables summarize the synergistic effects observed when combining other PI3K inhibitors with conventional chemotherapy drugs in various cancer cell lines. This data provides a strong rationale for the potential of this compound to act synergistically with these agents.

Table 1: Synergy of PI3K Inhibitors with Doxorubicin

PI3K Inhibitor (Target)Cancer TypeCell LineCombination Index (CI)ConclusionReference
BEZ235 (pan-PI3K/mTOR)LeiomyosarcomaSKLMS1, STS39< 1Synergistic[8]
GDC-0941 (pan-PI3K)Breast & Ovarian CancerMultipleNot specifiedEnhanced apoptosis and anti-tumor effects[4]

Table 2: Synergy of PI3K Inhibitors with Cisplatin

PI3K Inhibitor (Target)Cancer TypeCell LineCombination Index (CI)ConclusionReference
BYL719 (PI3Kα)Nasopharyngeal CarcinomaHONE-1< 1 (at high doses)Synergistic[3][9]
BYL719 (PI3Kα)Ovarian CancerSKOV-3 (PIK3CA-mutated)< 1Synergistic in 3D cultures[10]
PF-05212384 (PI3K/mTOR)TNBC & LGSOCPDX modelsTGI > 50% in combinationEnhanced tumor growth inhibition[2]

Table 3: Synergy of PI3K Inhibitors with Paclitaxel

PI3K Inhibitor (Target)Cancer TypeCell LineCombination Index (CI)ConclusionReference
Alpelisib (PI3Kα)Endometrial CancerHEC1A-TR, HEC1B-TR< 1Synergistic in paclitaxel-resistant cells[11]
Pictilisib (GDC-0941) (pan-PI3K)Breast CancerNot specifiedNot specifiedAdditive anti-tumor activity[5][12]
TAK-228 (mTORC1/2)Bladder CancerMultiple< 1Synergistic[13]

Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. TGI: Tumor Growth Inhibition TNBC: Triple-Negative Breast Cancer LGSOC: Low-Grade Serous Ovarian Cancer PDX: Patient-Derived Xenograft

Experimental Protocols

The following are generalized experimental protocols based on the methodologies cited in the synergy studies of proxy PI3K inhibitors.

In Vitro Synergy Assessment

In_Vitro_Workflow cluster_workflow In Vitro Synergy Experimental Workflow A 1. Cell Seeding (e.g., 96-well plates) B 2. Drug Treatment - Single agents (PI3K inhibitor or Chemo) - Combination at various ratios A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Analysis - Calculate IC50 values - Determine Combination Index (CI) using CompuSyn software D->E

Caption: A generalized workflow for in vitro synergy studies.

1. Cell Culture and Reagents:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • The PI3K inhibitor (e.g., a proxy for this compound) and the chemotherapy drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

2. Cell Viability Assay:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Cells are then treated with serial dilutions of the PI3K inhibitor alone, the chemotherapy drug alone, or a combination of both at constant or non-constant ratios.

  • After a specified incubation period (typically 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.

3. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.

  • The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 is indicative of synergy.

In Vivo Xenograft Studies

In_Vivo_Workflow cluster_workflow In Vivo Synergy Experimental Workflow A 1. Tumor Cell Implantation (Subcutaneous injection into immunocompromised mice) B 2. Tumor Growth (Allow tumors to reach a palpable size, e.g., 100-200 mm³) A->B C 3. Randomization & Treatment Groups - Vehicle Control - PI3K Inhibitor alone - Chemotherapy alone - Combination B->C D 4. Drug Administration (Oral gavage for PI3K inhibitor, intraperitoneal injection for chemotherapy) C->D E 5. Monitoring - Measure tumor volume regularly - Monitor body weight and animal health D->E F 6. Endpoint & Analysis - Euthanize mice when tumors reach a predetermined size - Compare tumor growth inhibition (TGI) between groups E->F

Caption: A generalized workflow for in vivo synergy studies using xenograft models.

1. Animal Models:

  • Immunocompromised mice (e.g., nude or SCID) are used for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs).

2. Tumor Implantation and Growth:

  • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment:

  • Mice are randomized into different treatment groups: vehicle control, PI3K inhibitor alone, chemotherapy drug alone, and the combination of both.

  • The PI3K inhibitor is typically administered orally (p.o.), while the chemotherapy drug is often given via intraperitoneal (i.p.) or intravenous (i.v.) injection, following a predetermined dosing schedule.

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • The body weight and overall health of the mice are monitored as an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a predefined size.

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group to assess the efficacy of the combination therapy.

Conclusion and Future Directions

While direct experimental evidence for the synergy of this compound with chemotherapy is pending, the extensive preclinical data from other PI3K inhibitors with similar isoform targeting profiles provides a strong foundation for its potential in combination therapies. The inhibition of the PI3K/Akt/mTOR pathway has consistently demonstrated the ability to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents like doxorubicin, cisplatin, and paclitaxel across various cancer types.

Future preclinical studies should focus on directly evaluating the synergistic effects of this compound with a panel of standard-of-care chemotherapy drugs in relevant cancer models. Such studies will be crucial to:

  • Quantify the degree of synergy using in vitro and in vivo models.

  • Identify the optimal dosing schedules and ratios for combination therapies.

  • Elucidate the precise molecular mechanisms underlying the observed synergy.

  • Identify potential biomarkers to select patient populations most likely to benefit from these combination regimens.

The continued investigation into the synergistic potential of E.T.P.-46321 holds significant promise for the development of more effective and durable treatment strategies for a broad range of cancers.

References

Validating ETP-46321 Efficacy: A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the preclinical efficacy of ETP-46321, a potent and orally bioavailable PI3Kα and PI3Kδ inhibitor, within the context of patient-derived xenograft (PDX) models. As of the latest literature review, no specific efficacy data for this compound in PDX models has been published. Therefore, this document summarizes the known preclinical activity of this compound and contrasts it with established PI3K inhibitors for which PDX data are available. This guide is intended for researchers, scientists, and drug development professionals to inform future preclinical study design and compound evaluation.

This compound has demonstrated significant tumor growth inhibition in a K-RasG12V driven lung tumor mouse model, highlighting its potential as an anti-cancer therapeutic.[1] Its dual inhibitory action on PI3Kα and PI3Kδ suggests a broad applicability across various cancer types where this pathway is dysregulated.

Comparative Efficacy of PI3K Inhibitors in PDX Models

To provide a framework for evaluating the potential of this compound, this section summarizes the performance of other PI3K inhibitors in PDX models.

CompoundClassPDX Model(s)Key Efficacy FindingsReference
This compound PI3Kα/δ InhibitorK-RasG12V Lung Tumor Model (non-PDX)Significant tumor growth inhibition and reduction of tumor metabolic activity.[1][1]
Buparlisib (BKM120) Pan-PI3K InhibitorTriple-Negative Breast Cancer (TNBC)Varied tumor growth inhibition (TGI) from 35% to 84% across 17 TNBC PDX models.[2][2][3]
Alpelisib (BYL719) PI3Kα InhibitorHormone Receptor-Positive Breast CancerDemonstrated sensitivity in PDX models with PIK3CA mutations.[4][4]
Duvelisib PI3Kδ/γ InhibitorRichter SyndromeSynergistic tumor regression when combined with venetoclax in PDX models.[5][5]

Experimental Protocols

A generalized protocol for assessing the efficacy of a PI3K inhibitor, such as this compound, in a patient-derived xenograft model is outlined below. This protocol is a composite of standard methodologies reported in the literature.[6][7][8]

1. PDX Model Establishment and Expansion:

  • Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NSG mice).

  • Once the tumor reaches a specified volume (e.g., 1000-1500 mm³), it is harvested and passaged into a cohort of mice for the efficacy study.

2. Study Groups and Treatment:

  • Mice bearing established PDX tumors (e.g., 150-250 mm³) are randomized into treatment and control groups.

  • The investigational drug (e.g., this compound) is administered orally at a predetermined dose and schedule. A vehicle control group receives the formulation without the active compound.

  • Positive control or competitor compound arms (e.g., Buparlisib) can be included for comparative analysis.

3. Efficacy Endpoints:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Other endpoints can include the time to tumor progression and overall survival.

4. Pharmacodynamic and Biomarker Analysis:

  • At the end of the study, tumors can be harvested for analysis of target engagement (e.g., phosphorylation of AKT) and other biomarkers of response or resistance.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams are provided.

PI3K_Signaling_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation ETP_46321 This compound ETP_46321->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

PDX_Workflow PDX Efficacy Study Workflow Patient Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient->Implantation Expansion Tumor Growth & Expansion Implantation->Expansion Randomization Randomization of Mice into Cohorts Expansion->Randomization Treatment Treatment with This compound or Control Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Analysis Data Analysis & Biomarker Studies Monitoring->Analysis

Caption: A generalized workflow for conducting preclinical efficacy studies using PDX models.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.